Cyanopindolol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14/h4-7,12,18-20H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIUMMLTJVHILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027570 | |
| Record name | (+-)-Cyanopindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69906-85-0 | |
| Record name | Cyanopindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69906-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanopindolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069906850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Cyanopindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of Cyanopindolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopindolol is a synthetic compound derived from pindolol, recognized for its potent and specific interactions with key receptors in the adrenergic and serotonergic systems.[1][2] It functions primarily as a high-affinity antagonist at β1-adrenergic receptors and 5-HT1A serotonin receptors.[1][2] Due to its high affinity, its radiolabeled derivative, [¹²⁵I]-iodothis compound, has become an invaluable tool in pharmacological research for mapping and quantifying these receptor populations in various tissues, including the brain and heart.[1] This guide provides an in-depth examination of this compound's mechanism of action, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its pharmacological profile.
Primary Pharmacological Targets and Mechanism of Action
This compound exerts its effects by binding to and modulating the function of two main classes of G protein-coupled receptors (GPCRs): β-adrenergic receptors and serotonin 5-HT1A receptors.
β-Adrenergic Receptor Antagonism
This compound is a non-selective β-adrenoceptor antagonist, meaning it binds to both β1 and β2 subtypes. However, it is often highlighted for its β1 antagonism. In its antagonist role, this compound binds to the receptor but does not provoke the conformational change necessary for G protein activation. This competitively inhibits the binding of endogenous agonists like adrenaline and noradrenaline.
The binding pocket for this compound on the β1-adrenergic receptor involves approximately 15 amino acid residues located within four transmembrane helices and the second extracellular loop. By occupying this site, this compound prevents the receptor from activating its downstream Gs protein signaling cascade. This blockade inhibits the production of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, thereby preventing the physiological responses typically associated with β-adrenergic stimulation, such as increased heart rate and contractility.
Some evidence also suggests that this compound may act as a weak partial agonist or inverse agonist under certain conditions, meaning it can suppress even the basal, ligand-independent activity of the receptor. Furthermore, it demonstrates antagonist activity at β3-adrenoceptors.
Serotonin 5-HT1A Receptor Antagonism
In addition to its effects on the adrenergic system, this compound is a potent antagonist at 5-HT1A receptors. These receptors are primarily coupled to Gi/o proteins. When activated by the endogenous ligand serotonin, 5-HT1A receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
This compound binds to the 5-HT1A receptor and prevents serotonin from binding and initiating this inhibitory signal. This action makes it a valuable tool for studying the serotonergic system, particularly in the context of presynaptic autoreceptors that regulate serotonin release. Studies have shown that this compound can block the presynaptic serotonin autoreceptor in a stereoselective manner, thereby increasing the evoked release of serotonin.
Quantitative Pharmacological Data
The affinity of this compound for its target receptors is typically quantified using radioligand binding assays, which determine the dissociation constant (Kd) or the inhibition constant (Ki). Lower values indicate higher binding affinity. The radiolabeled version, (+/-)[¹²⁵Iodo]this compound (ICYP), binds with exceptionally high affinity to beta-adrenoceptors.
| Receptor Target | Ligand | Affinity Constant | Tissue/Model | Reference |
| β-Adrenoceptors | (+/-)[¹²⁵Iodo]this compound | K_d_: 27-40 pM | Various Tissues | |
| β-Adrenoceptors | N-bromoacetylamino-cyanopindolol | Apparent K_d_: 44 ± 7 pM | Turkey Erythrocyte Membranes | |
| Presynaptic Serotonin Autoreceptor | (+/-)-cyanopindolol | Apparent pA_2_: 8.29 | Rat Brain Cortex | |
| 5-HT Sites | (+/-)-cyanopindolol | IC_50_ in nanomolar range | Rat Hippocampus | |
| β₁-Adrenoceptor | This compound | - | - | |
| 5-HT₁ₐ Receptor | This compound | - | - |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Key Experimental Methodologies
The characterization of this compound's binding and functional activity relies heavily on in vitro pharmacological assays. The radioligand binding assay is a cornerstone technique.
Radioligand Binding Assay Protocol (Competitive Inhibition)
This method is used to determine the affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]-iodothis compound) for binding to a receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
-
The homogenate undergoes differential centrifugation to isolate a membrane fraction rich in the receptor of interest.
-
The final membrane pellet is resuspended, and protein concentration is determined (e.g., via BCA assay).
2. Binding Incubation:
-
The assay is performed in multi-well plates.
-
Each well contains:
-
A fixed amount of the membrane preparation.
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]-iodothis compound).
-
A variable concentration of the unlabeled test compound (this compound).
-
-
A parallel set of reactions is prepared with a high concentration of a known antagonist to determine non-specific binding.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a gamma counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competing compound (this compound).
-
A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The IC₅₀ is then converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
The mechanism of action of this compound is characterized by its high-affinity antagonism at both β-adrenergic and 5-HT1A receptors. By competitively inhibiting the binding of endogenous agonists, it effectively blocks their downstream G-protein mediated signaling pathways. Its potent and specific binding properties have established this compound, particularly its iodinated form, as a critical pharmacological tool for receptor characterization and quantification. A thorough understanding of its dual-receptor antagonism and the experimental methods used to define it is essential for its application in neuroscience, cardiology, and drug development research.
References
An In-depth Technical Guide to the Discovery and Synthesis of Cyanopindolol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of cyanopindolol, a significant tool in receptor research. The document details the historical context of its development, provides a putative synthetic route, and outlines key experimental protocols for its study. All quantitative data is presented in structured tables, and signaling pathways are visualized using Graphviz diagrams.
Discovery and Historical Context
This compound, a derivative of the beta-blocker pindolol, emerged from research in the early 1980s aimed at developing high-affinity radioligands for studying β-adrenergic receptors. Key contributions to its characterization were made by G. Engel and D. Hoyer. Their work on the radiolabeled analog, iodothis compound, was instrumental in mapping the distribution and density of β-adrenoceptors in various tissues.[1][2][3] this compound is distinguished by its dual pharmacological profile, acting as both a β₁-adrenoceptor antagonist and a 5-HT₁A receptor antagonist.[4][5] This dual activity has made it a valuable tool for dissecting the roles of these two important receptor systems in physiological and pathological processes.
The development of this compound was a logical progression from pindolol, with the addition of a cyano group to the indole ring enhancing its binding characteristics. The subsequent iodination to create iodothis compound further increased its utility as a radioligand due to the introduction of a readily detectable isotope without significantly compromising its binding affinity.
Chemical Synthesis of this compound
While a specific, detailed, multi-step synthesis of this compound is not extensively documented in a single source, a plausible and efficient synthetic route can be constructed based on established methods for the synthesis of pindolol and its analogs, starting from 4-hydroxyindole. An eight-step synthesis has been described for a derivative, 7-methylthis compound, providing a strong basis for the proposed pathway.
The proposed synthesis involves the following key transformations:
-
Protection of the indole nitrogen: To prevent side reactions, the nitrogen of 4-hydroxyindole is first protected, for example, with a tosyl group.
-
O-alkylation: The protected 4-hydroxyindole is then reacted with an epoxide, such as epichlorohydrin, under basic conditions to introduce the glycidyl ether side chain at the 4-position.
-
Epoxide ring-opening: The resulting epoxide is opened by reaction with tert-butylamine to introduce the characteristic side chain of pindolol-like compounds.
-
Introduction of the cyano group: The cyano group is introduced at the 2-position of the indole ring. This can be achieved through various methods, such as a Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile.
-
Deprotection: Finally, the protecting group on the indole nitrogen is removed to yield this compound.
Experimental Workflow for this compound Synthesis and Evaluation
Caption: Workflow for the synthesis and pharmacological evaluation of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its interactions with its primary targets.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ligand | Preparation | Kd (pM) | Bmax | Reference |
| β₁-Adrenoceptor | [¹²⁵I]Iodothis compound | Guinea pig left ventricle | 27-40 | - | |
| β-Adrenoceptor (total) | [¹²⁵I]Iodothis compound | Guinea pig lung | - | - | |
| 5-HT₁A Receptor | [³H]8-OH-DPAT | Rat brain cortex | pA₂ = 8.30 (for (-)-cyanopindolol) | - | |
| 5-HT₇ Receptor | [³H]5-CT | Guinea pig hippocampus | pKB = 8.4 | - |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. pA₂ and pKB are measures of antagonist potency.
Table 2: Pharmacological Parameters of this compound Enantiomers
| Enantiomer | Activity at Presynaptic Serotonin Autoreceptor | Apparent pA₂ Value | Reference |
| (+/-)-Cyanopindolol | Antagonist | 8.29 | |
| (-)-Cyanopindolol | Antagonist | 8.30 | |
| (+)-Cyanopindolol | Antagonist | 6.83 |
Experimental Protocols
Radioligand Binding Assay for β-Adrenoceptors
This protocol is adapted from studies characterizing [¹²⁵I]iodothis compound binding.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for β-adrenoceptors.
Materials:
-
Tissue homogenates (e.g., guinea pig left ventricle or lung membranes)
-
[¹²⁵I]Iodothis compound (Radioligand)
-
Unlabeled this compound or other competing ligands (e.g., propranolol)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In duplicate tubes, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Total Binding: Add increasing concentrations of [¹²⁵I]iodothis compound.
-
Non-specific Binding: In a parallel set of tubes, add the same increasing concentrations of [¹²⁵I]iodothis compound along with a high concentration of an unlabeled competitor (e.g., 1 µM propranolol) to saturate the specific binding sites.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax values.
Adenylyl Cyclase Functional Assay
This protocol is a general method to assess the functional antagonism of this compound at β-adrenoceptors.
Objective: To measure the ability of this compound to inhibit agonist-stimulated adenylyl cyclase activity.
Materials:
-
Cell membranes expressing β-adrenoceptors
-
Agonist (e.g., isoproterenol)
-
This compound
-
ATP (substrate for adenylyl cyclase)
-
[α-³²P]ATP (radiolabeled substrate)
-
Assay buffer (containing Mg²⁺, phosphodiesterase inhibitor like IBMX)
-
Stop solution (e.g., containing EDTA and unlabeled ATP)
-
Dowex and alumina columns for cAMP separation
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In assay tubes, add a defined amount of membrane protein.
-
Incubation: Pre-incubate the membranes with varying concentrations of this compound.
-
Stimulation: Initiate the reaction by adding a fixed concentration of the agonist (e.g., isoproterenol) and the ATP/ [α-³²P]ATP mix.
-
Reaction: Incubate at 37°C for a specific time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
cAMP Separation: Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Plot the adenylyl cyclase activity (as a percentage of maximal agonist stimulation) against the concentration of this compound to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).
Signaling Pathways
This compound exerts its effects by antagonizing two distinct G protein-coupled receptor (GPCR) signaling pathways: the β-adrenergic system and the serotonin 5-HT₁A system.
β-Adrenergic Receptor Signaling Pathway
β-Adrenergic receptors, upon stimulation by agonists like norepinephrine or isoproterenol, couple to a stimulatory G protein (Gαs). This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response. This compound, as an antagonist, binds to the receptor and prevents this cascade from being initiated.
Caption: β-Adrenergic receptor signaling pathway and the antagonistic action of this compound.
5-HT₁A Receptor Signaling Pathway
The 5-HT₁A receptor is typically coupled to an inhibitory G protein (Gαi). Upon activation by serotonin, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound acts as an antagonist at this receptor, preventing serotonin from binding and thereby blocking the inhibition of adenylyl cyclase.
References
- 1. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of 125I-cyanopindolol to beta-1-adrenoceptors in a high and low affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of (+)-, (+/-)- and (-)-[125iodo] this compound to guinea-pig left ventricle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound [en.wikipedia-on-ipfs.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Cyanopindolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of cyanopindolol, a synthetic derivative of the beta-blocker pindolol. This compound is a notable research tool due to its dual high-affinity antagonism at both β-adrenergic and serotonin 5-HT1A receptors. This document details its chemical structure, physicochemical properties, and pharmacological profile, including its binding affinities for various receptors. Furthermore, it outlines detailed experimental protocols for radioligand binding and functional assays and illustrates the key signaling pathways associated with its receptor targets. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Properties
This compound, with the IUPAC name (RS)-4-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile, is a racemic mixture.[1] Its chemical structure is characterized by an indole ring system, similar to its parent compound pindolol, but with the addition of a cyano group at the 2-position of the indole ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (RS)-4-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | [1] |
| CAS Number | 69906-85-0 | [1][2] |
| Molecular Formula | C16H21N3O2 | [2] |
| Molecular Weight | 287.363 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Pharmacological Properties
This compound is a potent antagonist at multiple receptor subtypes, exhibiting high affinity for both β-adrenergic and serotonin receptors. This dual activity makes it a valuable tool for studying the interplay between these two neurotransmitter systems. Its radiolabeled derivative, [125I]iodothis compound, is widely used for mapping the distribution of beta-adrenoceptors.
Table 2: Pharmacological Data - Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) | Species | Assay Type | Reference |
| 5-HT1A | 2.1 nM | Rat | Radioligand Binding | |
| 5-HT1B | 3 nM | Rat | Radioligand Binding | |
| β-adrenergic (general) | K_d_ = 23 pM ([125I]CYP) | Rat | Radioligand Binding | |
| β-adrenergic (general) | K_d_ = 27-40 pM ([125I]CYP) | Various tissues | Radioligand Binding |
Note: K_d_ (dissociation constant) from radioligand saturation binding assays is presented for β-adrenergic receptors, as direct competitive binding K_i_ values for this compound at specific β1 and β2 subtypes were not consistently available in the reviewed literature. [125I]CYP refers to [125I]iodothis compound.
Signaling Pathways
This compound exerts its effects by blocking the signaling pathways of its target receptors.
β-Adrenergic Receptor Signaling Pathway
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, couple to a stimulatory G protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound binds to the β-adrenergic receptor but does not induce this conformational change, thereby blocking the initiation of this signaling cascade.
Caption: β-Adrenergic Receptor Signaling Pathway Blockade by this compound.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is also a GPCR, but it primarily couples to an inhibitory G protein (Gi/o). Activation of the 5-HT1A receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP. This, in turn, reduces the activity of PKA. Additionally, the βγ-subunits of the activated Gi/o protein can directly modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. This compound, as an antagonist, prevents serotonin from binding and activating this inhibitory pathway.
Caption: 5-HT1A Receptor Signaling Pathway Blockade by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol is adapted from studies using [125I]iodothis compound to characterize β-adrenergic receptors.
Objective: To determine the density (Bmax) and affinity (Kd) of β-adrenergic receptors in a given tissue or cell membrane preparation.
Materials:
-
Tissue homogenate or cell membrane preparation
-
[125I]iodothis compound (Radioligand)
-
Propranolol (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).
-
Saturation Binding: To a set of tubes, add increasing concentrations of [125I]iodothis compound (e.g., 1-500 pM).
-
Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [125I]iodothis compound along with a high concentration of a non-labeled antagonist, such as propranolol (e.g., 10 µM), to saturate the receptors and measure binding to non-receptor sites.
-
Incubation: Incubate all tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration. Plot the specific binding versus the radioligand concentration and use non-linear regression analysis (e.g., Scatchard plot) to determine the Bmax and Kd values.
Caption: Experimental Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Accumulation Assay
This protocol outlines a method to assess the functional antagonism of this compound at β-adrenergic receptors by measuring changes in intracellular cAMP levels.
Objective: To determine the ability of this compound to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the β-adrenergic receptor of interest
-
This compound
-
A β-adrenergic agonist (e.g., isoproterenol)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Plate reader
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes). Include a vehicle control.
-
Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol at its EC50 concentration) to the wells, in the continued presence of this compound. Also include a control with agonist alone and a basal control with neither agonist nor antagonist.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for cAMP production.
-
Lysis: Stop the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., ELISA or HTRF), following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the agonist-induced cAMP response.
Caption: Experimental Workflow for cAMP Functional Assay.
Conclusion
This compound is a versatile pharmacological tool with a well-characterized chemical structure and a dual antagonistic activity at β-adrenergic and 5-HT1A receptors. Its high affinity for these receptors makes it, and its radiolabeled derivatives, invaluable for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of these receptor systems. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers utilizing this compound in their experimental designs.
References
Cyanopindolol: A Technical Guide to its Dual Antagonism of β-Adrenergic and 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopindolol, a derivative of the non-selective β-adrenergic receptor antagonist pindolol, has emerged as a significant pharmacological tool due to its dual action as a potent antagonist at both β-adrenergic receptors and serotonin 5-HT1A receptors. This unique pharmacological profile makes it an invaluable ligand for in vitro and in vivo studies aimed at dissecting the physiological and pathological roles of these two critical receptor systems. This technical guide provides an in-depth overview of this compound's binding characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Data Presentation: Binding Affinities of this compound
The following tables summarize the quantitative data on the binding affinity of this compound and its iodinated analog, [125I]this compound (ICYP), to β-adrenergic and serotonin receptors. It is important to note that the data are compiled from various studies, and experimental conditions may differ.
| Table 1: Binding Affinity of this compound at Serotonin Receptors | ||
| Receptor Subtype | Ligand | Ki (nM) |
| 5-HT1A | This compound | 2.1[1] |
| 5-HT1B | This compound | 3[1] |
| Table 2: Binding Affinity of this compound and its Analogs at β-Adrenergic Receptors | |||
| Receptor Subtype | Ligand | Kd (pM) | Tissue/System |
| β-adrenergic (non-selective) | [125I]this compound (ICYP) | 27 - 40[2] | Various tissues |
| β2-adrenergic | [125I]this compound (ICYP) | 23[3] | Rat ventral prostate |
| β-adrenergic | N-Bromoacetyl-amino-cyanopindolol | 44 ± 7 | Turkey erythrocyte membranes[4] |
Note: One study indicated that [125I]this compound does not discriminate between β1 and β2-adrenoceptors. Another study on rat brain membranes suggested that 125I-ICYP binds to β2 and β1 receptors with "super high" and "high" affinity, respectively.
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways of G-protein coupled β-adrenergic and 5-HT1A receptors.
β-Adrenergic Receptor Signaling Pathway
β-adrenergic receptors, upon binding to agonists like epinephrine or norepinephrine, activate a stimulatory G-protein (Gαs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response. This compound, as an antagonist, binds to the receptor but does not induce this conformational change, thereby blocking the entire downstream signaling cascade.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is coupled to an inhibitory G-protein (Gαi/o). Agonist binding, such as by serotonin, leads to the dissociation of the G-protein subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability. This compound antagonizes these effects by preventing the initial receptor activation.
References
- 1. biorbyt.com [biorbyt.com]
- 2. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Bromoacetyl-amino-cyanopindolol: a highly potent beta-adrenergic affinity label blocks irreversibly a non-protein component tightly associated with the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Cyanopindolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopindolol is a synthetic derivative of the beta-adrenergic receptor antagonist, pindolol. It is a valuable pharmacological tool for researchers studying adrenergic and serotonergic systems due to its high affinity for specific receptor subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and associated signaling pathways. The information presented herein is intended to support research and drug development efforts by providing detailed experimental methodologies and quantitative data in a clear and accessible format.
Receptor Binding Affinity
This compound exhibits high affinity for both beta-adrenergic and serotonin receptors. Its binding profile is characterized by nanomolar to picomolar dissociation constants (Kd) and inhibition constants (Ki). The following table summarizes the binding affinities of this compound at its primary targets.
| Receptor Subtype | Ligand | Ki (nM) | Kd (pM) | Tissue/Cell Line | Reference |
| β-Adrenergic Receptors | |||||
| β1 | (-)-[125I]-Cyanopindolol | 20 | Ferret Ventricular Myocardium | [1] | |
| β2 | [125I]-Cyanopindolol | 23 | Rat Ventral Prostate | [2] | |
| β3 | This compound | pKb ~7.8* | Rat Ileum | [3][4] | |
| Serotonin Receptors | |||||
| 5-HT1A | This compound | 2.1 | Rat Brain Cortex | ||
| 5-HT1B | This compound | 3.0 | Rat Brain Cortex |
*pKb is the negative logarithm of the antagonist dissociation constant. A pKb of 7.8 corresponds to a Kb of approximately 15.8 nM.
It is noteworthy that the radiolabeled derivative, [125I]-iodothis compound (ICYP), is a widely used tool for studying beta-adrenoceptors due to its exceptionally high affinity, with dissociation constants reported in the range of 27 to 40 pM.[5] this compound itself does not discriminate significantly between β1 and β2-adrenoceptors.
Functional Activity
This compound is primarily classified as a β-adrenoceptor antagonist and a 5-HT1A receptor antagonist. However, some studies suggest it may act as a weak partial agonist at certain receptors under specific conditions.
| Receptor | Functional Effect | Assay | Measurement | Value | Reference |
| β-Adrenergic Receptors | Antagonist | Isoprenaline-induced positive chronotropic effect | pA2 | 8.29 | |
| Weak Partial Agonist | Positive chronotropic effect | pED60 | 7.2 | ||
| Serotonin Receptors | |||||
| Presynaptic Serotonin Autoreceptor | Antagonist | Electrically evoked 3H overflow | pA2 | 8.29 |
The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pED60 is the negative log of the dose that produces 60% of the maximal effect.
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.
Beta-Adrenergic Receptor Signaling
The β1 and β2-adrenergic receptors predominantly couple to the stimulatory G protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Some evidence suggests that under certain conditions, the β2-adrenoceptor can switch its coupling from Gs to the inhibitory G protein, Gi.
Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
5-HT1A Receptor Signaling
The 5-HT1A receptor couples to the inhibitory G protein, Gi/o. Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline typical experimental protocols used to characterize the binding and functional activity of this compound.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity (Kd or Ki) and density (Bmax) of receptors. The radiolabeled analog, [125I]-iodothis compound, is commonly used.
Objective: To determine the binding affinity of this compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
[125I]-iodothis compound (Radioligand).
-
Unlabeled this compound (Competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate a fixed concentration of the radioligand with varying concentrations of unlabeled this compound and the membrane preparation in the binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature or 37°C).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of this compound analogues active at the beta 3-adrenoceptor in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of this compound analogues active at the β3‐adrenoceptor in rat ileum | Semantic Scholar [semanticscholar.org]
- 5. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Iodocyanopindolol: A Technical Guide to a Versatile Radioligand for Adrenergic and Serotonergic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of Iodocyanopindolol (ICYP), a radiolabeled derivative of this compound, as a critical tool in receptor pharmacology. This document provides a comprehensive overview of its binding characteristics, detailed experimental protocols for its use, and an exploration of the signaling pathways it helps to elucidate.
Introduction: From this compound to a High-Affinity Radioprobe
This compound is a synthetic compound that acts as an antagonist at both β-adrenergic and serotonin 5-HT1A receptors.[1] Its structural modification through the introduction of a radioactive iodine isotope (¹²⁵I) yields Iodothis compound, a radioligand with exceptionally high affinity and specificity for a range of G-protein coupled receptors (GPCRs).[2] This transformation has established [¹²⁵I]ICYP as a widely used tool for the characterization and quantification of β-adrenergic and serotonin receptors in various tissues and cell types.[3]
Pharmacological Profile and Binding Affinity
[¹²⁵I]ICYP is a non-selective antagonist with high affinity for β1 and β2 adrenergic receptors, and it also demonstrates significant affinity for 5-HT1A and 5-HT1B serotonin receptors.[3] This broad specificity, combined with its high radioactive signal, makes it a versatile tool for studying multiple receptor systems.
Quantitative Binding Data
The binding affinities of this compound and its iodinated derivative, Iodothis compound, for their primary receptor targets are summarized below. This data, presented in terms of the dissociation constant (Kd) or the inhibition constant (Ki), highlights the high affinity of these ligands. Lower values indicate a higher binding affinity.
| Ligand | Receptor Subtype | Tissue/Cell Type | Binding Affinity (K_d / K_i) | Reference |
| [¹²⁵I]Iodothis compound | β-Adrenoceptors (non-selective) | Various tissues | 27 - 40 pM (K_d) | [2] |
| β-Adrenoceptors | Rat Ventral Prostate | 23 pM (K_d) | ||
| Serotonin Receptors | Rat Hippocampus | 140 ± 30 pM (K_d) | ||
| This compound | 5-HT1A | Rat Brain Cortex | 2.1 nM (K_i) | |
| 5-HT1B | Rat Brain Cortex | 3 nM (K_i) |
Experimental Protocols: Utilizing [¹²⁵I]Iodothis compound in Research
The following sections provide detailed methodologies for key experiments involving [¹²⁵I]ICYP. These protocols are foundational for researchers aiming to characterize receptor populations in their experimental systems.
Radioligand Saturation Binding Assay
This protocol is designed to determine the density of receptors (Bmax) and the dissociation constant (Kd) of [¹²⁵I]ICYP in a given tissue or cell preparation.
Objective: To quantify the number of specific binding sites and the affinity of the radioligand for these sites.
Materials:
-
[¹²⁵I]Iodothis compound (specific activity ~2000 Ci/mmol)
-
Membrane preparation from target tissue or cells
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled competitor (e.g., propranolol) for non-specific binding determination
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: Prepare a series of dilutions of [¹²⁵I]ICYP in binding buffer, typically ranging from 1 pM to 500 pM.
-
For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of an unlabeled competitor (e.g., 1 µM propranolol) to saturate the specific binding sites.
-
Add 100 µL of the membrane preparation to each tube.
-
Add 50 µL of the appropriate [¹²⁵I]ICYP dilution to each tube.
-
Incubate the tubes at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Bmax and Kd values.
-
Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with [¹²⁵I]ICYP for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Same as for the saturation binding assay, with the addition of the unlabeled test compound.
Procedure:
-
Assay Setup: Prepare a series of dilutions of the unlabeled test compound.
-
Prepare triplicate tubes for each concentration of the test compound.
-
Add a fixed concentration of [¹²⁵I]ICYP to each tube. This concentration should ideally be at or below the Kd value determined from the saturation binding assay.
-
Add 100 µL of the membrane preparation to each tube.
-
Add 50 µL of the appropriate dilution of the test compound to each tube. Include tubes with no test compound for total binding and tubes with a saturating concentration of a known competitor for non-specific binding.
-
Incubation, Filtration, and Counting: Follow steps 7-10 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Molecular Environment: Signaling Pathways
Iodothis compound is instrumental in studying receptors that trigger distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the receptors targeted by ICYP.
Beta-Adrenergic Receptor Signaling
Beta-adrenergic receptors, upon activation by agonists, couple to stimulatory G proteins (Gs) to initiate a cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).
5-HT1A Receptor Signaling
5-HT1A receptors are typically coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.
5-HT1B Receptor Signaling
Similar to 5-HT1A receptors, 5-HT1B receptors are coupled to Gi/o proteins and their activation leads to the inhibition of neurotransmitter release from presynaptic terminals.
Conclusion
Iodothis compound remains an indispensable radioligand in pharmacology and drug discovery. Its high affinity for both β-adrenergic and specific serotonin receptors allows for precise and sensitive quantification and characterization of these important drug targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers utilizing this powerful tool to advance our understanding of GPCR biology and to develop novel therapeutics.
References
Cyanopindolol's Affinity for β1 and β2 Adrenoceptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Cyanopindolol's binding affinity for β1 and β2 adrenergic receptors (adrenoceptors). It includes quantitative binding data, detailed experimental protocols for determining receptor affinity, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound is a non-selective antagonist for β1 and β2 adrenoceptors, exhibiting high affinity for both receptor subtypes. The binding affinity is commonly determined through radioligand competition binding assays, where the ability of unlabeled this compound to displace a radiolabeled ligand, typically [¹²⁵I]Iodothis compound, from the receptor is measured. The affinity is expressed as the inhibition constant (Ki), often presented in its logarithmic form (pKi). A higher pKi value indicates a stronger binding affinity.
The following table summarizes the binding affinity of this compound for human β1 and β2 adrenoceptors expressed in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | Ligand | Cell Line | pKi (mean ± SEM) | Ki (nM, calculated) | Reference |
| β1 Adrenoceptor | This compound | CHO | 9.92 ± 0.05 | 0.12 | [1] |
| β2 Adrenoceptor | This compound | CHO | 10.20 ± 0.04 | 0.063 | [1] |
Table 1: Binding Affinity of this compound for Human β1 and β2 Adrenoceptors.
Experimental Protocols
The determination of this compound's binding affinity for β1 and β2 adrenoceptors is primarily achieved through competition radioligand binding assays. Below is a detailed methodology for such an experiment.
Membrane Preparation from Cells Expressing β-Adrenoceptors
-
Cell Culture: Culture CHO cells stably expressing either human β1 or β2 adrenoceptors in appropriate growth medium until they reach confluence.
-
Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) and detach them using a cell scraper.
-
Homogenization: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[2]
-
Differential Centrifugation: Homogenize the cell suspension using a Dounce homogenizer or sonicator. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.[2]
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[2]
-
Washing and Storage: Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer. Repeat the high-speed centrifugation step. Finally, resuspend the washed membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store the membrane aliquots at -80°C until use.
Competition Radioligand Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: To each well, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of the radioligand, [¹²⁵I]Iodothis compound ([¹²⁵I]CYP). The concentration should be close to its dissociation constant (Kd) for the receptors (typically in the picomolar range, e.g., 20-40 pM).
-
Varying concentrations of unlabeled this compound (the competitor). A wide range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M) should be used to generate a complete inhibition curve.
-
The prepared cell membranes (typically 10-50 µg of protein per well).
-
-
Determination of Non-specific Binding: A set of wells should contain the assay buffer, radioligand, and a high concentration of a non-selective β-adrenoceptor antagonist (e.g., 1 µM propranolol) instead of this compound to determine the amount of non-specific binding.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Radioligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, in the presence of excess propranolol) from the total binding (CPM in the absence of competitor) for each concentration of this compound.
-
Generate Inhibition Curve: Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflow Visualizations
Signaling Pathways
β1 and β2 adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate distinct intracellular signaling cascades.
Caption: β1-Adrenoceptor Signaling Pathway.
Caption: β2-Adrenoceptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the binding affinity of a compound like this compound using a competition radioligand binding assay.
Caption: Workflow for Competition Binding Assay.
References
The Serotonin Receptor Binding Profile of Cyanopindolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the serotonin (5-HT) receptor binding characteristics of cyanopindolol. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.
Core Data Presentation: Binding Affinity and Functional Activity
This compound, a derivative of the beta-adrenergic receptor antagonist pindolol, exhibits significant affinity for specific serotonin receptor subtypes, most notably the 5-HT1A and 5-HT1B receptors. Its binding profile is characterized by high affinity and antagonistic activity at these sites. This section summarizes the quantitative data on this compound's binding affinity and functional antagonism.
Table 1: this compound Binding Affinity (Ki) for Serotonin and Adrenergic Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Species/Tissue | Reference |
| 5-HT₁A | (±)-Cyanopindolol | 2.1 | Rat Brain Cortex | [1] |
| 5-HT₁B | (±)-Cyanopindolol | 3.0 | Rat Brain Cortex | [1] |
| β₁-Adrenergic | (-)-Iodothis compound | 0.027-0.040 | Various Tissues | [2] |
| β₂-Adrenergic | (-)-Iodothis compound | 0.027-0.040 | Various Tissues | [2] |
Note: [¹²⁵I]iodothis compound is a widely used radiolabeled form of this compound for binding assays.
Table 2: Functional Antagonism of this compound at Serotonin Receptors (Schild Analysis)
| Receptor | Agonist | Antagonist | pA₂ Value | Species/Tissue | Reference |
| Presynaptic 5-HT Autoreceptor (pharmacologically characterized as 5-HT₁B-like) | Serotonin | (±)-Cyanopindolol | 8.29 | Rat Brain Cortex | [3] |
| Presynaptic 5-HT Autoreceptor (pharmacologically characterized as 5-HT₁B-like) | Serotonin | (-)-Cyanopindolol | 8.30 | Rat Brain Cortex | |
| Presynaptic 5-HT Autoreceptor (pharmacologically characterized as 5-HT₁B-like) | Serotonin | (+)-Cyanopindolol | 6.83 | Rat Brain Cortex |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the serotonin receptor binding and functional activity of this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for 5-HT₁A and 5-HT₁B receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing the target serotonin receptor subtype (e.g., rat brain cortex).
-
Radioligand: [¹²⁵I]iodothis compound ([¹²⁵I]CYP).
-
Unlabeled this compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
(-)-Isoprenaline (to block binding to β-adrenoceptors when studying 5-HT₁B receptors).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of the membrane preparation.
-
Increasing concentrations of unlabeled this compound.
-
A fixed concentration of [¹²⁵I]CYP (typically at or below its K₋d value).
-
For 5-HT₁B receptor binding, include a high concentration of (-)-isoprenaline (e.g., 30 µM) to saturate β-adrenoceptors.
-
For total binding, omit the unlabeled ligand.
-
For non-specific binding, add a high concentration of a non-radiolabeled ligand that binds to the receptor of interest (e.g., 10 µM serotonin).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
cAMP Functional Assay for Gαi-Coupled Receptors
This assay measures the ability of a compound to act as an agonist or antagonist at Gαi-coupled receptors, such as 5-HT₁A and 5-HT₁B, by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the functional activity (antagonism) of this compound at 5-HT₁A or 5-HT₁B receptors.
Materials:
-
Cells stably expressing the 5-HT₁A or 5-HT₁B receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
A known 5-HT₁A or 5-HT₁B receptor agonist (e.g., 5-CT).
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the cells expressing the receptor of interest to the appropriate confluency.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and allow them to attach overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific duration.
-
Agonist and Forskolin Stimulation: Add a fixed concentration of a 5-HT₁A/₁B agonist (typically at its EC₈₀ concentration) along with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. The Gαi-coupling of the serotonin receptor will inhibit this forskolin-stimulated cAMP production.
-
Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels indicates its antagonist activity. The IC₅₀ for this reversal can be determined.
Schild Regression Analysis
Schild regression is used to quantify the potency of a competitive antagonist.
Objective: To determine the pA₂ value for this compound, providing a quantitative measure of its antagonist affinity.
Methodology:
-
Agonist Dose-Response Curves: Generate concentration-response curves for a specific agonist (e.g., serotonin) in the absence and presence of several fixed concentrations of the antagonist (this compound).
-
Dose Ratio Calculation: For each concentration of the antagonist, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Schild Plot Construction: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
pA₂ Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is the pA₂ value.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the characterization of this compound's interaction with serotonin receptors.
5-HT₁A Receptor Signaling Pathway
Caption: 5-HT₁A receptor signaling cascade.
5-HT₁B Receptor Signaling Pathway
Caption: 5-HT₁B receptor signaling cascade.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Radioligand competition binding assay workflow.
Logical Relationship for Schild Analysis
Caption: Logical workflow for Schild analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [¹²⁵I]Iodocyanopindolol (ICYP) Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: [¹²⁵I]Iodocyanopindolol (ICYP) is a high-affinity, non-selective antagonist for beta-adrenergic receptors (β-ARs) and serotonin 5-HT1B receptors.[1][2] Its radioiodinated form, [¹²⁵I]ICYP, is a valuable radioligand for the in vitro characterization and quantification of these receptors in tissues and cell preparations.[1] This document provides a detailed protocol for performing radioligand binding assays using [¹²⁵I]ICYP to determine receptor density (Bmax) and ligand affinity (Kd) through saturation and competitive binding studies.
ICYP binds with high affinity to β-adrenoceptors, with dissociation constants (Kd) typically in the range of 27 to 40 pM.[3] It also binds to 5-HT1B receptors, and assay conditions can be modulated to study specific receptor populations.[1] For instance, the presence of isoproterenol can be used to block β-adrenoceptors to specifically study 5-HT1B receptors. The binding of [¹²⁵I]ICYP is sensitive to guanine nucleotides like GTP, which can reduce agonist affinity by uncoupling the receptor from its G-protein.
Experimental Protocols
Membrane Preparation
This protocol describes the preparation of crude membrane fractions from tissues or cultured cells expressing the target receptors.
Materials:
-
Tissue or cultured cells
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Centrifuge tubes
-
Homogenizer (e.g., Dounce or Polytron)
-
Refrigerated centrifuge
Procedure:
-
Harvest tissues or cells and wash with ice-cold homogenization buffer.
-
Homogenize the sample on ice using a homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [¹²⁵I]ICYP.
Materials:
-
Membrane preparation
-
[¹²⁵I]ICYP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Non-specific binding competitor: 10 µM Propranolol (for β-ARs) or 10 µM 5-HT (for 5-HT1B receptors)
-
96-well plates
-
Scintillation vials and scintillation fluid
-
Gamma counter
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of [¹²⁵I]ICYP concentrations (e.g., 1 pM to 500 pM).
-
Total Binding: Add assay buffer, membrane preparation (typically 20-50 µg protein), and varying concentrations of [¹²⁵I]ICYP.
-
Non-specific Binding: Add assay buffer, membrane preparation, varying concentrations of [¹²⁵I]ICYP, and the non-specific binding competitor.
-
Incubate the plate at 30°C for 60 minutes. The binding of [¹²⁵I]ICYP is rapid, reversible, and saturable.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression (one-site specific binding) or Scatchard analysis to determine Kd and Bmax.
Data Presentation: Saturation Binding Parameters
| Parameter | Description | Typical Value Range |
| Kd | Equilibrium dissociation constant | 20 - 300 pM |
| Bmax | Maximum number of binding sites | Varies with tissue/cell type |
| [¹²⁵I]ICYP Conc. | Concentration range for saturation | 1 - 500 pM |
| Incubation Time | Duration of incubation | 60 minutes |
| Incubation Temp. | Temperature of incubation | 30°C |
| Non-specific Agent | Competitor for non-specific binding | 10 µM Propranolol or 10 µM 5-HT |
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the receptor by measuring its ability to displace [¹²⁵I]ICYP.
Materials:
-
Same as for Saturation Binding Assay
-
Test compounds at various concentrations
Procedure:
-
In a 96-well plate, set up triplicate wells.
-
Add assay buffer, membrane preparation (20-50 µg protein), and a fixed concentration of [¹²⁵I]ICYP (typically at or near its Kd value).
-
Add a range of concentrations of the test compound.
-
Include control wells for total binding (no test compound) and non-specific binding (with 10 µM Propranolol or 10 µM 5-HT).
-
Incubate, filter, and count radioactivity as described in the saturation binding protocol.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [¹²⁵I]ICYP).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]ICYP used and Kd is its equilibrium dissociation constant determined from the saturation assay.
Data Presentation: Competitive Binding Parameters
| Parameter | Description | Example Values |
| IC50 (Isoproterenol) | Concentration for 50% inhibition | 19.1 nM |
| IC50 (Propranolol) | Concentration for 50% inhibition | 28.1 nM |
| IC50 (Norepinephrine) | Concentration for 50% inhibition | 96.3 nM |
| [¹²⁵I]ICYP Conc. | Fixed concentration of radioligand | ~Kd value (e.g., 100 pM) |
| Incubation Time | Duration of incubation | 60 minutes |
| Incubation Temp. | Temperature of incubation | 30°C |
Visualizations
Caption: Experimental workflow for [¹²⁵I]ICYP binding assays.
Caption: Simplified beta-adrenergic receptor signaling pathway.
References
- 1. Iodothis compound - Wikipedia [en.wikipedia.org]
- 2. Three binding sites of 125I-iodothis compound, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of β-Adrenoceptors Using Cyanopindolol
Introduction
Cyanopindolol is a high-affinity antagonist for β-adrenergic receptors (β-adrenoceptors).[1] Its radioiodinated derivative, [¹²⁵I]iodo-cyanopindolol (ICYP), is a widely used radioligand for the quantification and characterization of β-adrenoceptors in various tissues and cell types.[1][2] ICYP binds with high affinity and specificity, making it a valuable tool for researchers in pharmacology and drug development to determine receptor density (Bmax) and ligand binding affinity (Kd).[2] These application notes provide detailed protocols for using ICYP in radioligand binding assays to quantify β-adrenoceptors.
β-Adrenergic Signaling Pathway
β-adrenoceptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine.[3] Upon agonist binding, the receptor activates a heterotrimeric Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to diverse cellular responses. A less common pathway involves the Gs protein directly stimulating Src family tyrosine kinase activity.
Quantitative Data Summary
The binding affinity (Kd) and receptor density (Bmax) of [¹²⁵I]this compound vary depending on the tissue or cell type. The following table summarizes representative quantitative data from the literature.
| Tissue/Cell Type | Receptor Subtype(s) | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Guinea Pig Left Ventricle | β₁ | 27 - 40 | Not Specified | |
| Guinea Pig Lung | β₁ and β₂ | 27 - 40 | Not Specified | |
| Human Right Ventricle | β | ~20 | Not Specified | |
| Turkey Erythrocyte Membranes | β | 44 ± 7 | Not Specified | |
| Rat Soleus Muscle (High Affinity Site) | Atypical β | 30.5 ± 16.3 | 9.4 ± 1.38 | |
| Rat Soleus Muscle (Low Affinity Site) | Atypical β | 522.5 ± 29.1 | 62.19 ± 11.76 | |
| Human Skin Epidermal Membranes | β₂ | 8 ± 0.9 | 80 ± 10 |
Experimental Protocols
Radioligand binding assays are the gold standard for quantifying β-adrenoceptor densities. These assays can be performed as either saturation binding experiments to determine Kd and Bmax of the radioligand, or as competition binding experiments to determine the affinity of a competing unlabeled ligand.
Experimental Workflow for Radioligand Binding Assay
Membrane Preparation
This protocol is adapted for cultured cells or tissue samples.
Materials:
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors.
-
Homogenizer (Dounce or Polytron).
-
High-speed refrigerated centrifuge.
Procedure:
-
Wash cells or minced tissue with ice-cold PBS.
-
Homogenize the sample in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer, optionally with 10% sucrose as a cryoprotectant for storage at -80°C.
Protein Quantification
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) or Bradford assay.
Saturation Binding Assay
This assay is used to determine the Kd and Bmax of [¹²⁵I]this compound.
Materials:
-
Binding Buffer: 75 mM Tris-HCl, pH 7.4, 12.5 mM MgCl₂, 2 mM EDTA.
-
[¹²⁵I]this compound (ICYP).
-
Non-selective β-antagonist for determining non-specific binding (e.g., 20 µM Alprenolol or Propranolol).
-
Glass fiber filters (e.g., GF/C).
-
Vacuum filtration apparatus.
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.
-
Set up a series of tubes for a range of [¹²⁵I]ICYP concentrations (e.g., 0.2 - 20 nM). For each concentration, prepare duplicate tubes for total binding and non-specific binding.
-
To the "total binding" tubes, add the membrane preparation (e.g., 25 µg of protein) and the corresponding concentration of [¹²⁵I]ICYP.
-
To the "non-specific binding" tubes, add the membrane preparation, the same concentration of [¹²⁵I]ICYP, and a high concentration of the non-selective antagonist (e.g., 20 µM Alprenolol).
-
Bring the final volume of each tube to 250-500 µL with binding buffer.
-
Incubate the tubes at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Quickly wash the filters four times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each [¹²⁵I]ICYP concentration.
-
Plot the specific binding versus the concentration of [¹²⁵I]ICYP.
-
Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd and Bmax values. Alternatively, a Scatchard plot can be used for linearization of the data.
Considerations and Troubleshooting
-
Specificity of ICYP: While highly specific for β-adrenoceptors, ICYP has been shown to bind to 5-HT₁ₐ and 5-HT₁ₑ receptors in some tissues, such as the rat hippocampus. It is crucial to choose an appropriate displacing agent for defining non-specific binding to avoid confounding results.
-
Receptor Subtypes: ICYP does not discriminate between β₁ and β₂-adrenoceptor subtypes. To determine the relative densities of these subtypes, competition binding assays with subtype-selective antagonists are necessary.
-
Assay Conditions: Incubation time and temperature should be optimized to ensure that binding has reached equilibrium.
-
Protein Concentration: The amount of membrane protein used should be optimized to ensure that the specific binding is a significant fraction of the total radioactivity added and that ligand depletion does not occur.
References
Cyanopindolol in radioligand binding assays for receptor density (Bmax) and affinity (Kd)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to using radiolabeled cyanopindolol, particularly [125I]iodothis compound ([125I]CYP), in radioligand binding assays to determine receptor density (Bmax) and affinity (Kd). This compound is a high-affinity antagonist for beta-adrenergic receptors, making it an invaluable tool for characterizing these receptors in various tissues and cell lines.
Introduction
Radioligand binding assays are a fundamental technique in pharmacology for quantifying receptor-ligand interactions. [125I]CYP is a widely used radioligand due to its high affinity and specificity for beta-adrenoceptors. This allows for the accurate determination of two key parameters:
-
Bmax (Maximum Binding Capacity): Represents the total number of receptors in a given tissue or cell preparation. It is typically expressed as fmol/mg of protein or sites/cell .
-
Kd (Equilibrium Dissociation Constant): Reflects the affinity of the radioligand for the receptor. A lower Kd value indicates a higher affinity. It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.
Two primary types of radioligand binding assays are employed to determine these parameters: saturation binding and competitive binding assays.
Data Presentation: Bmax and Kd Values for [125I]this compound
The following table summarizes experimentally determined Bmax and Kd values for [125I]CYP binding to beta-adrenergic receptors in various tissues and cell types. These values can serve as a reference for researchers designing and interpreting their own experiments.
| Receptor Subtype | Tissue/Cell Line | Bmax (fmol/mg protein) | Kd (pM) | Reference |
| β-Adrenergic | Human Platelet Membranes | 18 ± 4 | 14 ± 3 | [1] |
| β2-Adrenergic | Rat Ventral Prostate | ~600 | ~23 | [2] |
| β-Adrenergic (High Affinity Site) | Rat Soleus Muscle | 9.4 ± 1.38 | 30.5 ± 16.3 | [3] |
| β-Adrenergic (Low Affinity Site) | Rat Soleus Muscle | 62.19 ± 11.76 | 522.5 ± 29.1 | [3] |
| β1-Adrenergic | Guinea Pig Left Ventricle | Not specified | 27 - 40 | [4] |
| β1/β2-Adrenergic | Guinea Pig Lung | Not specified | 27 - 40 | |
| β-Adrenergic | Human Peripheral Lung | 118 (mean) | 136 (mean) |
Experimental Protocols
Membrane Preparation from Tissues or Cells
This protocol describes the preparation of crude membrane fractions suitable for radioligand binding assays.
Materials:
-
Tissue or cultured cells
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4 (ice-cold)
-
Protease inhibitor cocktail
-
Sucrose (for cryoprotection)
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Protocol:
-
Harvest tissues or cells and wash with ice-cold PBS.
-
Homogenize the sample in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail using a Dounce homogenizer or polytron.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris and nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 - 40,000 x g for 10-20 minutes at 4°C) to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the high-speed centrifugation step to wash the membranes.
-
Resuspend the final membrane pellet in a suitable buffer, often containing 10% sucrose for long-term storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
Saturation Binding Assay to Determine Bmax and Kd
This assay involves incubating a fixed amount of membrane preparation with increasing concentrations of [125I]CYP to determine the total and non-specific binding.
Materials:
-
Prepared cell membranes
-
[125I]this compound (stock solution of known concentration)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Non-specific binding agent: A high concentration (e.g., 1 µM) of a non-radiolabeled beta-adrenergic antagonist, such as propranolol.
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Vacuum filtration apparatus (cell harvester)
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup: In a 96-well plate, set up duplicate or triplicate wells for each concentration of [125I]CYP. For each concentration, you will have "total binding" wells and "non-specific binding" wells.
-
Total Binding Wells: Add a fixed amount of membrane protein (e.g., 3-20 µg for cells or 50-120 µg for tissue) and increasing concentrations of [125I]CYP to each well. Add Binding Buffer to reach the final assay volume (e.g., 250 µL).
-
Non-specific Binding Wells: Add the same amount of membrane protein and increasing concentrations of [125I]CYP as in the total binding wells. In addition, add the non-specific binding agent (e.g., 1 µM propranolol) to these wells. Add Binding Buffer to reach the final assay volume.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration of [125I]CYP by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the specific binding (Y-axis) against the concentration of [125I]CYP (X-axis).
-
Use non-linear regression analysis to fit the data to a one-site binding hyperbola to determine the Bmax and Kd values.
-
Competitive Binding Assay to Determine the Affinity (Ki) of a Test Compound
This assay measures the ability of an unlabeled test compound to compete with a fixed concentration of [125I]CYP for binding to the receptor.
Materials:
-
Same materials as for the saturation binding assay.
-
Unlabeled test compound(s) at various concentrations.
Protocol:
-
Assay Setup: In a 96-well plate, set up duplicate or triplicate wells.
-
To each well, add:
-
A fixed amount of membrane protein.
-
A fixed concentration of [125I]CYP (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
Binding Buffer to reach the final assay volume.
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist like propranolol).
-
Incubation, Filtration, Washing, and Counting: Follow the same procedures as described in the saturation binding assay (steps 4-7).
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
-
Mandatory Visualizations
References
- 1. Demonstration of human platelet beta-adrenergic receptors using 125I-labeled this compound and 125I-labeled hydroxybenzylpindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of propranolol-resistant (-)-[125I]-cyanopindolol binding sites in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography Using Radiolabeled Cyanopindolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiolabeled cyanopindolol, particularly (
125
I)iodothis compound (ICYP), is a high-affinity antagonist radioligand widely used for the in vitro labeling and quantification of β-adrenergic receptors. Its high specificity and affinity make it an invaluable tool in autoradiography for visualizing the distribution and density of these receptors in various tissues.[1] This document provides a detailed protocol for performing autoradiography using radiolabeled this compound, along with data presentation guidelines and a summary of relevant signaling pathways.
ICYP binds with high affinity to both β1 and β2-adrenergic receptor subtypes, making it suitable for determining total β-adrenoceptor density.[1] The differentiation between subtypes can be achieved through competitive binding assays using selective antagonists.[1][2] The low dissociation constant (Kd) of ICYP, typically in the picomolar range, allows for its use at very low concentrations, minimizing non-specific binding and enabling the study of tissues with low receptor densities.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for (
125
I)iodothis compound binding to β-adrenergic receptors in various tissues as reported in the literature. These values are essential for experimental design and data interpretation.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of (
125
I)iodothis compound in Different Tissues
| Tissue | Species | Receptor Subtype(s) | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Lung Parenchyma | Pig | β1 and β2 (28:72) | 73 ± 10 | 51 ± 3 | |
| Ventral Prostate | Rat | β2 (>95%) | 23 | 600 | |
| Left Ventricle | Guinea Pig | β1 | 27-40 | Not Specified | |
| Lung | Guinea Pig | β1 and β2 (1:4) | 27-40 | Not Specified |
Note: Kd and Bmax values can vary depending on experimental conditions, tissue preparation, and data analysis methods.
Experimental Protocols
This section outlines a detailed methodology for performing receptor autoradiography with (
125
I)iodothis compound.
Part 1: Tissue Preparation
-
Tissue Harvesting and Freezing:
-
Immediately following euthanasia, dissect the tissue of interest (e.g., brain, heart, lung).
-
Snap-freeze the tissue in isopentane pre-chilled with liquid nitrogen to minimize ice crystal formation.
-
Store the frozen tissues at -80°C until sectioning.
-
-
Cryosectioning:
-
Mount the frozen tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.
-
Allow the tissue to equilibrate to the cryostat temperature (typically -15°C to -20°C).
-
Cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto pre-cleaned, gelatin-coated or positively charged microscope slides.
-
Store the slide-mounted sections desiccated at -80°C until use.
-
Part 2: Autoradiographic Binding Assay
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation buffer containing (
I)iodothis compound. The concentration of the radioligand should be close to its Kd value for saturation experiments.125 -
For determining total binding , incubate a set of slides in the buffer containing only the radioligand.
-
For determining non-specific binding , incubate an adjacent set of slides in the same buffer supplemented with a high concentration (e.g., 1 µM) of a non-labeled β-adrenergic antagonist, such as propranolol.
-
Incubate the slides for 60-90 minutes at room temperature to reach binding equilibrium.
-
-
Washing:
-
After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Perform multiple washes (e.g., 2-3 washes of 2-5 minutes each).
-
Perform a final brief dip in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air or in a desiccator.
-
Part 3: Imaging and Data Analysis
-
Exposure:
-
Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for the quantification of binding density.
-
Exposure time will vary depending on the radioactivity of the tissue and the detection medium (typically 1-5 days).
-
-
Image Acquisition:
-
Scan the phosphor imaging screen using a phosphor imager or develop the autoradiographic film.
-
-
Data Analysis:
-
Use densitometry software to measure the optical density of the autoradiographic images in specific regions of interest.
-
Convert the optical density values to radioactivity per unit area (e.g., fmol/mg tissue) using the calibration curve generated from the radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the Kd and Bmax values using non-linear regression analysis.
-
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the key steps in the autoradiography protocol.
Caption: Workflow for autoradiography using radiolabeled this compound.
β-Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by the binding of an agonist (like norepinephrine or epinephrine) is depicted below.
Caption: Agonist-induced β-adrenergic receptor signaling cascade.
References
- 1. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoradiographic localization of beta-adrenoceptors in pig lung using [125I]-iodothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of β-Adrenergic Receptor Subtypes using Competition Binding Assays with Cyanopindolol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Competition binding assays are a cornerstone of receptor pharmacology, enabling the characterization of ligand affinity and the determination of receptor subtype densities in a given tissue or cell preparation.[1][2] Cyanopindolol, particularly its radioiodinated form, [¹²⁵I]this compound (ICYP), is a high-affinity antagonist radioligand widely used for studying β-adrenergic receptors.[3] While ICYP binds with high affinity to both β₁ and β₂-adrenergic receptor subtypes, it does not inherently discriminate between them.[3] Therefore, to delineate the receptor subtype population, competition assays are employed using subtype-selective unlabeled ligands (competitors).[3] This document provides detailed protocols and application notes for utilizing [¹²⁵I]this compound in competition binding assays to determine the relative proportions of β₁ and β₂-adrenergic receptor subtypes.
Principle of the Assay
The fundamental principle of a competition binding assay is the displacement of a radiolabeled ligand from its receptor by an unlabeled competing ligand. In this application, a fixed concentration of [¹²⁵I]this compound is incubated with a biological sample containing β-adrenergic receptors. Increasing concentrations of a subtype-selective unlabeled antagonist are then added.
-
High-affinity binding of the radioligand: [¹²⁵I]this compound binds to all available β-adrenergic receptors.
-
Competitive displacement: The unlabeled competitor displaces the radioligand from the receptors.
-
Subtype selectivity: By using a competitor with high selectivity for one receptor subtype (e.g., β₂-selective), a biphasic (two-site) competition curve is generated in a sample containing a mixed population of β₁ and β₂ receptors. The two phases of the curve correspond to the displacement of the radioligand from the high-affinity subtype and the low-affinity subtype, respectively.
-
Data analysis: The resulting data can be analyzed using non-linear regression to determine the dissociation constant (Kᵢ) of the competitor for each subtype and the relative proportion of each subtype (Bₘₐₓ).
Experimental Protocols
This section provides a general protocol for performing a competition binding assay using [¹²⁵I]this compound. Specific conditions may need to be optimized for different tissues or cell lines.
Materials and Reagents
-
Radioligand: [¹²⁵I]this compound (ICYP)
-
Unlabeled Competitors:
-
β₁-selective antagonist: e.g., Atenolol, CGP 20712A
-
β₂-selective antagonist: e.g., Zinterol, ICI 118,551
-
Non-selective antagonist (for determining non-specific binding): e.g., Propranolol
-
-
Biological Sample: Membrane preparations from tissues (e.g., heart, lung, prostate) or cultured cells expressing β-adrenergic receptors.
-
Assay Buffer: e.g., Tris-HCl buffer with appropriate ions (e.g., MgCl₂).
-
Bovine Serum Albumin (BSA): To reduce non-specific binding of the radioligand to tubes.
-
Scintillation Fluid.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Gamma Counter.
Experimental Workflow
The following diagram illustrates the general workflow for a competition binding assay.
Step-by-Step Protocol
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay. This is crucial for normalizing the binding data.
-
Assay Setup:
-
Total Binding: Tubes containing assay buffer, [¹²⁵I]this compound, and the membrane preparation.
-
Non-specific Binding (NSB): Tubes containing assay buffer, [¹²⁵I]this compound, a high concentration of a non-selective antagonist (e.g., 1 µM propranolol), and the membrane preparation.
-
Competition: Tubes containing assay buffer, [¹²⁵I]this compound, increasing concentrations of the subtype-selective competitor, and the membrane preparation.
-
-
Incubation: Incubate all tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium. The incubation time should be determined from kinetic experiments (association and dissociation rates).
-
Separation of Bound and Free Ligand: Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester. The receptors and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in vials and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, express the binding at each competitor concentration as a percentage of the total specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the resulting curve using a non-linear regression program (e.g., GraphPad Prism) to a one-site or two-site competition model to determine the IC₅₀ values.
-
Calculate the Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation
The quantitative data derived from competition binding assays should be presented in a clear and structured format.
Binding Affinities of Competitors
| Competitor | Receptor Subtype | Tissue/Cell Type | Kᵢ (nM) | Reference |
| Atenolol | β₁ | Human Myocardium | - | |
| Zinterol | β₂ | Human Myocardium | - | |
| (-)-Isoproterenol | β₂ | Rat Ventral Prostate | 25 | |
| (-)-Epinephrine | β₂ | Rat Ventral Prostate | 74 | |
| (-)-Norepinephrine | β₂ | Rat Ventral Prostate | 1900 | |
| (R,R)-Formoterol | β-Adrenergic | PC3 Cells | 0.0241 |
Note: Specific Kᵢ values for Atenolol and Zinterol were not provided in the abstract, but they were used to delineate receptor subtypes.
Receptor Subtype Distribution
| Tissue | β₁ Receptor Density (%) | β₂ Receptor Density (%) | Reference |
| Guinea Pig Left Ventricle | ~100 | 0 | |
| Guinea Pig Lung | 20 | 80 | |
| Human Left Ventricle | 86 ± 1 | 14 ± 1 | |
| Human Right Atrium | 74 ± 6 | 26 ± 6 | |
| Rat Ventral Prostate | <5 | >95 | |
| WT Mouse Whole Lung | 36 | 64 |
Visualization of Key Concepts
Principle of Competition Binding
The following diagram illustrates the competitive interaction between the radioligand and the unlabeled competitor for the receptor binding sites.
β-Adrenergic Receptor Signaling Pathway
Upon agonist binding, β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activate a downstream signaling cascade. While this assay focuses on antagonist binding, understanding the signaling pathway is crucial for drug development.
Conclusion
Competition binding assays using [¹²⁵I]this compound are a robust and reliable method for determining the relative densities of β₁ and β₂-adrenergic receptor subtypes in various biological preparations. Careful experimental design, optimization of assay conditions, and appropriate data analysis are essential for obtaining accurate and reproducible results. The information generated from these assays is invaluable for understanding the physiological roles of β-adrenergic receptor subtypes and for the development of subtype-selective drugs.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cyanopindolol for the Study of G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopindolol is a versatile pharmacological tool extensively used in the characterization of G-protein coupled receptors (GPCRs), particularly the β-adrenergic and 5-HT1A receptors.[1] Its high affinity and specificity, especially in its radiolabeled form (¹²⁵I-iodothis compound), make it an invaluable ligand for receptor binding and functional studies.[2][3] These application notes provide detailed protocols and data for researchers employing this compound to investigate GPCR biology, from receptor expression and ligand affinity to downstream signaling pathways.
This compound acts as a β₁-adrenoceptor antagonist and a 5-HT₁A receptor antagonist.[1] Its derivative, iodothis compound, is widely used for mapping the distribution of beta-adrenoceptors.[1] This document outlines its application in radioligand binding assays to determine receptor density (Bmax) and ligand affinity (Kd, Ki), as well as in functional assays to probe G-protein activation and β-arrestin recruitment.
Quantitative Data Summary
The following tables summarize the binding affinities of this compound and related ligands for various GPCRs, providing a comparative overview for experimental design.
Table 1: Binding Affinity of this compound and Iodothis compound for Beta-Adrenergic Receptors
| Ligand | Receptor Subtype | Tissue/Cell Line | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]this compound | β₂-Adrenergic | Rat Ventral Prostate | 23 | 600 | |
| [¹²⁵I]Iodothis compound | β-Adrenergic | Guinea Pig Lung | 27-40 | N/A | |
| [¹²⁵I]Iodothis compound | β-Adrenergic | Rat Harderian Gland | 290 | 32 pmol/L | |
| ⁷-Methylthis compound | Turkey β₁AR | Whole Cells | 43 ± 3 | N/A | |
| This compound | Turkey β₁AR | Whole Cells | 35 ± 3 | N/A |
Table 2: Competitive Binding Affinities (Ki) of Adrenergic Ligands using [¹²⁵I]this compound
| Competing Ligand | Receptor | Tissue | Ki (nM) | Reference |
| (-)-Isoproterenol | β₂-Adrenergic | Rat Ventral Prostate | 25 | |
| (-)-Epinephrine | β₂-Adrenergic | Rat Ventral Prostate | 74 | |
| (-)-Norepinephrine | β₂-Adrenergic | Rat Ventral Prostate | 1900 |
Experimental Protocols
Protocol 1: Radioligand Binding Assays
Radioligand binding assays are fundamental for quantifying receptor expression and determining the affinity of unlabeled ligands.
A. Saturation Binding Assay to Determine Kd and Bmax
This assay determines the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand.
Materials:
-
Membrane preparation from cells or tissue expressing the target GPCR
-
[¹²⁵I]Iodothis compound (Radioligand)
-
Unlabeled antagonist (e.g., Propranolol) for non-specific binding determination
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Glass fiber filters (e.g., GF/C)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of [¹²⁵I]Iodothis compound in binding buffer (typically 8-12 concentrations ranging from below to above the expected Kd).
-
In a 96-well plate, add membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells).
-
For total binding, add the different concentrations of [¹²⁵I]Iodothis compound.
-
For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 1 µM Propranolol) followed by the different concentrations of [¹²⁵I]Iodothis compound.
-
Incubate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
B. Competition Binding Assay to Determine Ki
This assay measures the affinity (Ki) of an unlabeled test compound by its ability to compete with a fixed concentration of radioligand.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add membrane preparation, a fixed concentration of [¹²⁵I]Iodothis compound (typically at or near its Kd), and the serial dilutions of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled antagonist).
-
Follow steps 5-9 from the saturation binding protocol.
-
Analyze the data to determine the IC₅₀ of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - cAMP Measurement
GPCR activation often leads to changes in intracellular cyclic AMP (cAMP) levels. This compound can be used as an antagonist to block agonist-induced cAMP production.
Materials:
-
Cells expressing the target GPCR
-
Agonist of interest (e.g., Isoproterenol)
-
This compound
-
cAMP assay kit (e.g., ELISA, FRET-based, or luminescence-based)
-
Cell culture medium and reagents
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat cells with varying concentrations of this compound for a specific duration.
-
Stimulate the cells with a fixed concentration of the agonist (e.g., EC₅₀ concentration) for a defined period (e.g., 15 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the concentration of this compound to determine the IC₅₀ of the antagonist.
Protocol 3: β-Arrestin Recruitment Assay
β-arrestin recruitment is a key event in GPCR desensitization and signaling. Assays to measure this can determine if a ligand is an agonist, antagonist, or has biased signaling properties.
Materials:
-
Cell line co-expressing the GPCR of interest and a β-arrestin fusion protein (e.g., with a luciferase or β-galactosidase fragment).
-
Ligands to be tested (including this compound).
-
Assay-specific substrate.
-
Luminometer or appropriate plate reader.
Procedure:
-
Seed the engineered cells in a 96-well plate.
-
Add varying concentrations of the test ligands (e.g., this compound) to the cells.
-
To test for antagonist properties, pre-incubate with this compound before adding a known agonist.
-
Incubate for a time sufficient for β-arrestin recruitment to occur (e.g., 10-30 minutes).
-
Add the substrate for the reporter enzyme.
-
Measure the luminescence or absorbance using a plate reader.
-
Analyze the data to determine the potency (EC₅₀ or IC₅₀) and efficacy of the ligands in promoting or inhibiting β-arrestin recruitment.
Visualizations
Caption: General signaling pathway of a G-protein coupled receptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Characterizing receptor subtypes using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of [125I]iodothis compound as a specific probe for beta-adrenergic receptors in differentiating cultured rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cyanopindolol in Mapping Beta-Adrenoceptor Distribution in Tissues
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopindolol, particularly its radioiodinated form [¹²⁵I]iodothis compound (ICYP), is a high-affinity, non-selective antagonist for beta-adrenergic receptors (β-adrenoceptors). Its favorable properties, including a very low dissociation constant (Kd) in the picomolar range, make it an invaluable tool for the quantitative mapping of β-adrenoceptor distribution in various tissues.[1] This document provides detailed application notes and protocols for the use of this compound in radioligand binding assays and autoradiography to characterize β-adrenoceptor density and subtype distribution.
[¹²⁵I]iodothis compound binds with high affinity and specificity to beta-adrenoceptors, with dissociation constants ranging from 27 to 40 pM.[1] Unlike some other ligands, it does not show affinity for alpha-adrenergic or serotonin receptors.[1] While ICYP does not discriminate between β₁ and β₂-adrenoceptor subtypes, this characteristic allows for the determination of the relative densities of these subtypes through competition binding assays using selective antagonists.[1]
Data Presentation
The following tables summarize quantitative data for [¹²⁵I]iodothis compound binding to β-adrenoceptors in various tissues.
Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of [¹²⁵I]Iodothis compound in Various Tissues
| Tissue | Species | Kd (pM) | Bmax (fmol/mg protein) | Reference |
| Lung Parenchyma | Pig | 73 ± 10 | 51 ± 3 | [2] |
| Ventral Prostate | Rat | 23 | 600 | |
| Platelet Membranes | Human | 14 ± 3 | 18 ± 4 |
Table 2: Beta-Adrenoceptor Subtype Distribution Determined by Competition Binding with [¹²⁵I]Iodothis compound
| Tissue | Species | β₁-Adrenoceptor (%) | β₂-Adrenoceptor (%) | Reference |
| Lung | Guinea Pig | 20 | 80 | |
| Lung | Pig | 28 | 72 | |
| Ventricular Membranes | Rat | 73 | 27 | |
| Myocyte Membranes | Rat | 90 | 10 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the beta-adrenergic signaling pathway and the experimental workflows for radioligand binding and autoradiography.
Beta-Adrenergic Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Autoradiography Workflow
Experimental Protocols
Protocol 1: Tissue Membrane Preparation for Radioligand Binding Assays
This protocol describes the isolation of crude membrane fractions from tissues for use in β-adrenoceptor binding assays.
Materials:
-
Tissue of interest
-
Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Sucrose Buffer: 50 mM Tris-HCl, 1 mM EDTA, 250 mM Sucrose, pH 7.4
-
Protease inhibitors
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
Procedure:
-
Excise and weigh the tissue of interest. Perform all subsequent steps at 4°C.
-
Mince the tissue finely with scissors in ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron (3 x 15-second bursts).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) steps twice more to wash the membranes.
-
After the final wash, resuspend the pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Saturation Binding Assay with [¹²⁵I]Iodothis compound
This protocol is used to determine the total number of β-adrenoceptors (Bmax) and the equilibrium dissociation constant (Kd) of [¹²⁵I]iodothis compound.
Materials:
-
Tissue membrane preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
[¹²⁵I]Iodothis compound (stock solution)
-
Unlabeled propranolol (1 mM stock solution) for non-specific binding
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare a series of dilutions of [¹²⁵I]iodothis compound in Assay Buffer to cover a concentration range from approximately 0.1 x Kd to 10 x Kd.
-
Set up assay tubes in triplicate for total binding and non-specific binding for each concentration of the radioligand.
-
For total binding tubes, add 50 µL of Assay Buffer.
-
For non-specific binding tubes, add 50 µL of 1 µM propranolol (final concentration).
-
Add 50-100 µg of membrane protein to each tube.
-
Add 50 µL of the appropriate [¹²⁵I]iodothis compound dilution to each tube. The final assay volume is typically 250 µL.
-
Incubate the tubes at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Protocol 3: Competition Binding Assay for β-Adrenoceptor Subtype Determination
This protocol is used to determine the relative proportions of β₁ and β₂-adrenoceptor subtypes in a tissue sample.
Materials:
-
Same as Protocol 2
-
Subtype-selective antagonists (e.g., ICI 118,551 for β₂-selective, CGP 20712A for β₁-selective)
Procedure:
-
Prepare a series of dilutions of the unlabeled subtype-selective antagonist in Assay Buffer.
-
Set up assay tubes in triplicate.
-
Add a single, constant concentration of [¹²⁵I]iodothis compound (typically close to its Kd value) to each tube.
-
Add 50-100 µg of membrane protein to each tube.
-
Add the various concentrations of the competing unlabeled antagonist to the respective tubes.
-
Include tubes for total binding (no competitor) and non-specific binding (with 1 µM propranolol).
-
Incubate, filter, and count the radioactivity as described in Protocol 2.
-
Plot the percentage of specific binding of [¹²⁵I]iodothis compound against the logarithm of the competitor concentration.
-
Analyze the resulting competition curve using a one-site or two-site binding model to determine the Ki values and the relative proportions of each receptor subtype.
Protocol 4: In Vitro Autoradiography for Mapping β-Adrenoceptor Distribution
This protocol describes the localization of β-adrenoceptors in tissue sections.
Materials:
-
Fresh frozen tissue blocks
-
Cryostat
-
Microscope slides (gelatin-coated)
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
[¹²⁵I]Iodothis compound
-
Unlabeled propranolol
-
Autoradiography film or emulsion
-
Developing and fixing solutions
Procedure:
-
Cut 10-20 µm thick sections from the frozen tissue block using a cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides and allow them to dry.
-
Pre-incubate the slides in Incubation Buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubate the slides with a low concentration (e.g., 20-50 pM) of [¹²⁵I]iodothis compound in Incubation Buffer for 60-120 minutes at room temperature.
-
For determination of non-specific binding, incubate adjacent sections in the presence of 1 µM propranolol.
-
Wash the slides in ice-cold Incubation Buffer (2 x 5 minutes) to remove unbound radioligand.
-
Rinse the slides briefly in ice-cold deionized water to remove buffer salts.
-
Dry the slides rapidly under a stream of cool air.
-
Appose the labeled slides to autoradiography film or coat with photographic emulsion in a darkroom.
-
Store the slides in a light-tight box with desiccant at 4°C for an appropriate exposure time (days to weeks).
-
Develop, fix, and wash the film or emulsion-coated slides according to the manufacturer's instructions.
-
Analyze the resulting autoradiograms by densitometry to quantify the relative density of β-adrenoceptors in different tissue regions.
References
- 1. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoradiographic localization of beta-adrenoceptors in pig lung using [125I]-iodothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Cyanopindolol in Rat Brain Cortex Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopindolol is a high-affinity ligand that acts as an antagonist at both β-adrenergic and serotonin (5-HT) receptors, specifically the 5-HT1A and 5-HT1B subtypes.[1][2] Its radiolabeled form, [125I]iodothis compound, is a valuable tool for characterizing these receptors in various tissues, including the rat brain cortex. These application notes provide detailed protocols for the use of this compound in radioligand binding assays and brain slice superfusion experiments to study its interaction with receptors in the rat brain cortex.
Data Presentation
Table 1: Binding Affinity of this compound and its Analogs in Rat Brain Cortex
| Ligand | Receptor Subtype | Binding Constant (Kd/pA2) | Bmax (fmol/mg protein) | Reference |
| (+/-)-Cyanopindolol | Presynaptic 5-HT Autoreceptor | pA2: 8.29 | Not Reported | [1][3] |
| (-)-Cyanopindolol | Presynaptic 5-HT Autoreceptor | pA2: 8.30 | Not Reported | [1] |
| (+)-Cyanopindolol | Presynaptic 5-HT Autoreceptor | pA2: 6.83 | Not Reported | |
| (+)125I-Cyanopindolol | β-Adrenoceptors | Kd: 64.3 pM | 377 |
Table 2: Kinetic Parameters of (+)125I-Cyanopindolol Binding to Rat Cerebral Cortex β-Adrenoceptors
| Parameter | Value | Unit | Reference |
| Association Rate Constant (k+1) | 1.75 x 10^8 | M⁻¹min⁻¹ | |
| Fast Dissociation Half-life (t1/2) | 5.6 | min | |
| Slow Dissociation Half-life (t1/2) | 255 | min |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptors in Rat Brain Cortex
This protocol describes a saturation binding experiment to determine the density (Bmax) and affinity (Kd) of β-adrenergic receptors using [125I]iodothis compound.
1. Materials:
-
[125I]iodothis compound (Radioligand)
-
(-)-Propranolol (for non-specific binding)
-
Rat brain cortex tissue
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% Ascorbic Acid, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Incubator
-
Filtration apparatus
-
Scintillation counter
2. Methods:
-
Membrane Preparation:
-
Euthanize rats and rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.2-0.5 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the radioligand.
-
For total binding, add 100 µL of membrane suspension, 50 µL of Assay Buffer, and 50 µL of varying concentrations of [125I]iodothis compound (e.g., 1-200 pM).
-
For non-specific binding, add 100 µL of membrane suspension, 50 µL of (-)-Propranolol (to a final concentration of 1 µM), and 50 µL of varying concentrations of [125I]iodothis compound.
-
Incubate the tubes at 37°C for 60 minutes.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Perform Scatchard analysis or non-linear regression of the specific binding data to determine the Kd and Bmax values.
-
Protocol 2: Brain Slice Superfusion to Study Presynaptic 5-HT Autoreceptor Function
This protocol is designed to measure the effect of this compound on electrically evoked serotonin release from rat brain cortex slices.
1. Materials:
-
[3H]-Serotonin
-
This compound
-
Physiological Salt Solution (PSS): Composition in mM - NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. Gassed with 95% O2 / 5% CO2.
-
Serotonin uptake inhibitor (e.g., 6-nitroquipazine, DU 24565)
-
Brain slice chopper
-
Superfusion apparatus with platinum electrodes
-
Liquid scintillation counter
2. Methods:
-
Slice Preparation and Loading:
-
Prepare 0.3 mm thick coronal slices of rat brain cortex using a brain slice chopper.
-
Pre-incubate the slices in PSS gassed with 95% O2 / 5% CO2 at 37°C for 30 minutes.
-
Incubate the slices with [3H]-Serotonin (e.g., 0.1 µM) for 30 minutes to allow for uptake into serotonergic neurons.
-
Transfer the slices to the superfusion chambers.
-
-
Superfusion and Stimulation:
-
Superfuse the slices with gassed PSS at a constant flow rate (e.g., 1 mL/min) at 37°C.
-
After a washout period of 60 minutes, collect fractions of the superfusate (e.g., every 4 minutes).
-
Apply two periods of electrical stimulation (S1 and S2) using bipolar platinum electrodes (e.g., 3 Hz, 2 ms pulse width, for 2 minutes).
-
Administer this compound in the superfusion medium starting 20 minutes before the second stimulation period (S2).
-
Include a serotonin uptake inhibitor in the superfusion medium throughout the experiment to prevent reuptake of released [3H]-Serotonin.
-
-
Data Analysis:
-
Measure the radioactivity in each collected fraction using a liquid scintillation counter.
-
Calculate the fractional release of [3H]-Serotonin for each stimulation period (S1 and S2) as a percentage of the total radioactivity in the tissue at the time of stimulation.
-
Determine the effect of this compound by calculating the ratio of the fractional release in the second stimulation period to the first (S2/S1). An increase in the S2/S1 ratio in the presence of this compound indicates antagonism of the presynaptic 5-HT autoreceptors.
-
Mandatory Visualization
Caption: Signaling pathways affected by this compound.
Caption: Workflow for radioligand binding assay.
References
- 1. Cross-modulation of synaptic plasticity by beta-adrenergic and 5-HT1A receptors in the rat basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
Application Notes and Protocols: In Vitro Application of Cyanopindolol on Cardiac Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanopindolol is a potent and versatile pharmacological tool for the in vitro study of cardiac tissue. It is a synthetic derivative of pindolol and functions as both a β1-adrenoceptor antagonist and a 5-HT1A receptor antagonist[1]. Its radioiodinated form, [125I]this compound, is a widely utilized radioligand for the characterization and quantification of β-adrenergic receptors in cardiac membranes due to its high affinity and specificity[2]. These application notes provide detailed protocols for the use of this compound in cardiac tissue preparations, focusing on radioligand binding assays and functional assessments.
Mechanism of Action
In cardiac tissue, this compound primarily acts as a competitive antagonist at β1-adrenergic receptors. These receptors are integral to the sympathetic nervous system's regulation of heart rate and contractility[3]. By blocking the binding of endogenous catecholamines like epinephrine and norepinephrine to β1-receptors, this compound can modulate cardiac function. Additionally, its antagonist activity at 5-HT1A receptors may contribute to its overall pharmacological profile, although its effects on β-adrenoceptors are more extensively studied in the context of cardiac tissue[1]. Some studies also suggest that this compound may interact with atypical beta-adrenoceptors, contributing to its effects on heart rate[4].
Data Presentation
The following table summarizes key quantitative data for the application of [125I]this compound in in vitro cardiac tissue assays.
| Parameter | Value | Tissue/Cell Type | Reference |
| Dissociation Constant (Kd) | 14 ± 3 pM | Human platelet membranes | |
| 27 - 40 pM | Various guinea pig tissues | ||
| 23 pM | Rat ventral prostate homogenate | ||
| Maximal Binding Capacity (Bmax) | 18 ± 4 fmol/mg protein | Human platelet membranes | |
| 600 fmol/mg protein | Rat ventral prostate homogenate | ||
| Receptor Subtype Ratio (β1:β2) in Human Ventricle | Non-failing: 77% β1, 23% β2 | Human ventricular myocardium | |
| Failing: 60% β1, 38% β2 | Human ventricular myocardium |
Experimental Protocols
Radioligand Binding Assay for β-Adrenergic Receptor Quantification
This protocol describes the use of [125I]this compound to determine the density of β-adrenergic receptors in cardiac tissue membranes.
Materials:
-
Cardiac tissue (e.g., ventricular myocardium)
-
[125I]this compound (radioligand)
-
Propranolol or Alprenolol (for determining non-specific binding)
-
Binding Buffer: 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4
-
Lysis Buffer: 5 mM Tris-HCl, 5 mM EDTA, pH 7.4
-
Glass-fiber filters
-
Scintillation fluid and counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Excise and immediately place cardiac tissue in ice-cold Lysis Buffer.
-
Homogenize the tissue using a Dounce homogenizer (15 strokes on ice).
-
Centrifuge the homogenate at 40,000 x g for 15 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using the Bradford method).
-
-
Binding Assay:
-
In triplicate, prepare assay tubes containing:
-
Total Binding: 25 µg of membrane protein and varying concentrations of [125I]this compound (up to 300 pM).
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol or 20 µM alprenolol).
-
-
Bring the final reaction volume to 500 µl with Binding Buffer.
-
Incubate the reactions at 37°C for 1 hour.
-
-
Termination and Measurement:
-
Terminate the binding reaction by rapid vacuum filtration through glass-fiber filters.
-
Quickly wash the filters with ice-cold Binding Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression of the specific binding data to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
In Vitro Assessment of Cardiac Contractility
This protocol outlines a general approach to studying the effects of this compound on the contractility of isolated cardiac muscle preparations.
Materials:
-
Isolated cardiac tissue (e.g., papillary muscle, ventricular strips)
-
Organ bath system with force transducer
-
Modified Tyrode's solution (e.g., 119 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.2 mM NaH2PO4, 11 mM glucose), gassed with 95% O2 / 5% CO2.
-
This compound
-
Isoproterenol (β-adrenergic agonist)
Procedure:
-
Tissue Preparation:
-
Rapidly excise the heart and place it in carbogenated, modified Tyrode's solution.
-
Dissect the desired cardiac muscle preparation (e.g., papillary muscle) and mount it in the organ bath.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension until a stable baseline contractile force is achieved.
-
-
Experimental Protocol:
-
To assess the antagonist effect of this compound, first establish a cumulative concentration-response curve for a β-agonist like isoproterenol.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time.
-
In the presence of this compound, repeat the cumulative concentration-response curve for isoproterenol.
-
-
Data Analysis:
-
Compare the concentration-response curves of the agonist in the absence and presence of this compound.
-
A rightward shift in the agonist's concentration-response curve indicates competitive antagonism by this compound.
-
The Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.
-
Visualizations
Signaling Pathway of β1-Adrenergic Receptor in Cardiomyocytes
Caption: β1-Adrenergic receptor signaling pathway in cardiomyocytes and the inhibitory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining β-adrenergic receptor density using a [125I]this compound binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pindolol? [synapse.patsnap.com]
- 4. Mediation of the positive chronotropic effect of CGP 12177 and this compound in the pithed rat by atypical beta-adrenoceptors, different from beta 3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanopindolol in Smooth Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopindolol is a synthetic compound that acts as a potent and non-selective antagonist for β-adrenergic receptors (β-adrenoceptors) and also exhibits high affinity for the serotonin 5-HT1A receptor.[1] Its iodinated analog, [¹²⁵I]-cyanopindolol (ICYP), is a widely utilized radioligand in receptor binding assays due to its high specific activity and affinity, making it an invaluable tool for the characterization and quantification of β-adrenoceptors in various tissues, including smooth muscle. These application notes provide detailed protocols for the use of this compound in both radioligand binding assays and functional smooth muscle preparations.
Data Presentation
Table 1: Binding Affinity of this compound and its Analogs in Various Tissues
| Compound | Preparation | Receptor Target | Binding Parameter | Value | Reference |
| (-)-[¹²⁵I]-Cyanopindolol | Rat Soleus Muscle Homogenate | High-affinity β-adrenoceptor | K_D1_ | 30.5 ± 16.3 pM | [2][3] |
| Low-affinity β-adrenoceptor | K_D2_ | 522.5 ± 29.1 pM | [2][3] | ||
| Propranolol-resistant site (pKD) | High-affinity | 8.30 ± 0.19 | |||
| Propranolol-resistant site (pKD) | Low-affinity | 5.33 ± 0.08 | |||
| (+/-)-[¹²⁵Iodo]this compound | Guinea Pig Tissues | β-adrenoceptors | K_D_ | 27 - 40 pM | |
| N-Bromoacetylamino-cyanopindolol | Turkey Erythrocyte Membranes | β-adrenoceptor | K_D_ | 44 ± 7 pM | |
| (-)-[¹²⁵I]this compound | Rabbit Gastrocnemius Muscle | β₂-adrenoceptor | K_D_ | 7.3 ± 0.9 pM |
Table 2: Functional Antagonist Potency of this compound
| Compound | Preparation | Agonist | Functional Parameter | Value | Reference |
| (+/-)-Cyanopindolol | Rat Brain Cortex Slices | Serotonin | Apparent pA₂ | 8.29 | |
| (-)-Cyanopindolol | Rat Brain Cortex Slices | Serotonin | Apparent pA₂ | 8.30 | |
| (+)-Cyanopindolol | Rat Brain Cortex Slices | Serotonin | Apparent pA₂ | 6.83 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for β-Adrenoceptors in Smooth Muscle
This protocol describes a competitive binding assay using [¹²⁵I]-cyanopindolol to determine the affinity of test compounds for β-adrenoceptors in a smooth muscle membrane preparation.
1. Materials and Reagents:
-
Smooth muscle tissue (e.g., aorta, trachea, bladder)
-
Homogenization Buffer: 50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
[¹²⁵I]-cyanopindolol (specific activity ~2000 Ci/mmol)
-
Non-specific binding control: Propranolol (10 µM)
-
Test compounds (at various concentrations)
-
BCA or Bradford protein assay kit
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
2. Membrane Preparation:
-
Excise smooth muscle tissue and place it in ice-cold homogenization buffer.
-
Mince the tissue finely with scissors.
-
Homogenize the tissue using a Polytron or similar homogenizer (3 x 15-second bursts) on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane suspension using a BCA or Bradford assay.
-
Store the membrane preparation in aliquots at -80°C.
3. Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-cyanopindolol (final concentration ~20-50 pM), and 50 µL of membrane suspension (20-50 µg protein).
-
Non-specific Binding: 25 µL of 10 µM Propranolol, 25 µL of [¹²⁵I]-cyanopindolol, and 50 µL of membrane suspension.
-
Competitive Binding: 25 µL of test compound (at desired concentrations), 25 µL of [¹²⁵I]-cyanopindolol, and 50 µL of membrane suspension.
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_D_), where [L] is the concentration of the radioligand and K_D_ is its dissociation constant.
Protocol 2: Functional Assay of Smooth Muscle Contraction and Relaxation in an Organ Bath
This protocol describes the use of an isolated organ bath to assess the effect of this compound on smooth muscle contraction and relaxation. The example provided is for aortic rings, but it can be adapted for other smooth muscle preparations.
1. Materials and Reagents:
-
Aorta from a suitable animal model (e.g., rat, rabbit)
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Contractile agonist (e.g., Phenylephrine, Serotonin)
-
Relaxant agonist (e.g., Isoprenaline)
-
This compound
-
Isolated organ bath system with force-displacement transducers and data acquisition software.
2. Preparation of Aortic Rings:
-
Humanely euthanize the animal and carefully excise the thoracic aorta.
-
Place the aorta in a petri dish filled with ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
3. Experimental Setup:
-
Fill the organ bath chambers with Krebs-Henseleit solution and continuously bubble with carbogen gas. Maintain the temperature at 37°C.
-
Mount the aortic rings between two L-shaped stainless-steel hooks. One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.
-
Apply an initial resting tension of 1.5-2.0 grams to the aortic rings.
-
Allow the tissues to equilibrate for at least 60 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
4. Experimental Procedure:
-
Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Pre-contraction: Induce a submaximal, stable contraction with an appropriate agonist (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).
-
Antagonist Effect of this compound on Relaxation:
-
Once a stable pre-contraction is achieved, add a β-agonist like isoprenaline cumulatively to generate a concentration-response curve for relaxation.
-
Wash the tissues and allow them to recover.
-
Incubate the tissues with this compound (at a specific concentration) for a predetermined time (e.g., 30 minutes).
-
Repeat the cumulative addition of the β-agonist to obtain a second concentration-response curve in the presence of this compound.
-
-
Antagonist Effect of this compound on Contraction:
-
After equilibration, incubate the tissues with different concentrations of this compound.
-
Generate a cumulative concentration-response curve for a contractile agonist that acts on β-adrenoceptors (if applicable) or 5-HT1A receptors.
-
5. Data Analysis:
-
Record the changes in isometric tension.
-
Express relaxation responses as a percentage of the pre-contraction induced by the agonist.
-
Express contraction responses as a percentage of the maximal contraction induced by KCl.
-
Construct concentration-response curves and determine EC₅₀ or IC₅₀ values using non-linear regression.
-
For antagonist studies, calculate the pA₂ value from a Schild plot to quantify the potency of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of β₁-Adrenoceptor Antagonism by this compound
Caption: Antagonism of β₁-adrenoceptor signaling by this compound.
Signaling Pathway of 5-HT₁ₐ Receptor Antagonism by this compound
Caption: Antagonism of 5-HT₁ₐ receptor signaling by this compound.
Experimental Workflow for Functional Smooth Muscle Assay
Caption: General workflow for an organ bath experiment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyanopindolol Saturation Binding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cyanopindolol concentration for saturation binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a saturation binding study with this compound?
A saturation binding experiment aims to determine the density of receptors (Bmax) in a given tissue or cell preparation and the affinity (Kd) of the radioligand for those receptors.[1][2][3] In these experiments, the concentration of radiolabeled this compound is varied, and the binding at equilibrium is measured.[1][2] This allows for the characterization of the binding sites and how their numbers may change under different physiological or pathological conditions.
Q2: Which radiolabeled form of this compound is typically used?
[125I]iodothis compound ([125I]CYP) is a commonly used radioligand for beta-adrenoceptors due to its high affinity and specific activity. This allows for binding studies with small concentrations of protein and ligand.
Q3: How is non-specific binding determined in a this compound saturation binding assay?
Non-specific binding is the portion of the radioligand that binds to components other than the receptor of interest, such as lipids, proteins, and the filter apparatus. To measure this, a high concentration of an unlabeled competitor ligand is added to a parallel set of tubes to block all specific binding of the radiolabeled this compound. Propranolol is frequently used for this purpose. The remaining bound radioactivity is considered non-specific.
Q4: What are typical Kd and Bmax values for this compound binding?
The dissociation constant (Kd) and maximum binding capacity (Bmax) for this compound can vary depending on the tissue and receptor subtype. For instance, in rat soleus muscle homogenates, two binding sites for (-)-[125I]-cyanopindolol have been identified.
Quantitative Data Summary
| Tissue | Binding Site | Kd (pM) | Bmax (fmol/mg protein) |
| Rat Soleus Muscle | High Affinity | 30.5 ± 16.3 | 9.4 ± 1.38 |
| Rat Soleus Muscle | Low Affinity | 522.5 ± 29.1 | 62.19 ± 11.76 |
Data from a study on rat soleus muscle homogenates.
Troubleshooting Guide
Q5: I am observing very high non-specific binding. What are the potential causes and solutions?
High non-specific binding (NSB) can obscure the specific binding signal, leading to inaccurate determination of Kd and Bmax. Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration.
| Potential Cause | Suggested Solution |
| Radioligand Issues | |
| Radioligand concentration is too high. | Use a lower concentration of the radioligand. A good starting point is a concentration at or below the expected Kd. |
| Radioligand purity is low. | Ensure the radiochemical purity is high (typically >90%). Impurities can contribute significantly to NSB. |
| Hydrophobic nature of the radioligand. | Hydrophobic ligands tend to have higher NSB. Consider modifications to the assay buffer to mitigate this. |
| Tissue/Cell Preparation Issues | |
| Too much membrane protein in the assay. | Reduce the amount of membrane protein. A typical range is 100-500 µg per assay, but this should be optimized for your specific system. |
| Inadequate homogenization and washing. | Ensure thorough homogenization and washing of membranes to remove endogenous ligands and other interfering substances. |
| Assay Condition Issues | |
| Incubation time is too long. | Optimize the incubation time. While equilibrium needs to be reached for specific binding, shorter incubation times can sometimes reduce NSB. |
| Suboptimal assay buffer composition. | Modify the assay buffer. The inclusion of agents like bovine serum albumin (BSA) can help reduce non-specific interactions. |
| Inefficient washing steps. | Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
Q6: My specific binding is too low or undetectable. What should I check?
Low or absent specific binding can be due to a variety of factors related to the receptor, the radioligand, or the assay conditions.
| Potential Cause | Suggested Solution |
| Receptor Issues | |
| Low or no receptor expression. | Confirm the presence and activity of the target receptor in your tissue or cell preparation. The tissue may naturally have a low density of the target receptor. |
| Receptor degradation. | Ensure proper sample handling and storage. Use protease inhibitors during membrane preparation. |
| Radioligand Issues | |
| Radioligand concentration is too low. | While high concentrations can increase NSB, concentrations that are too low may not be detectable, especially in saturation experiments. |
| Low specific activity of the radioligand. | A high specific activity is crucial for detecting low receptor densities. For many applications, a specific activity above 20 Ci/mmol is recommended. |
| Improper storage of the radioligand. | Follow the manufacturer's instructions for storage to prevent degradation, which can lead to decreased specific activity and purity. |
| Assay Condition Issues | |
| Incubation time is too short. | Ensure that the incubation is long enough to reach equilibrium. The time required to reach equilibrium should be determined experimentally. |
| Incorrect assay buffer composition. | The presence of specific ions can significantly impact binding. Ensure the buffer composition is appropriate for the receptor being studied. |
Experimental Protocols
Detailed Methodology for a this compound Saturation Binding Experiment
This protocol is a general guideline and should be optimized for your specific experimental system.
1. Membrane Preparation:
-
Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, potentially containing a cryoprotectant like 10% sucrose, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Saturation Binding Assay:
-
The assay is typically carried out in a final volume of 250 µL per well in a 96-well plate.
-
Prepare a series of dilutions of [125I]this compound in the assay buffer. The concentration range should span from well below to well above the expected Kd.
-
For each concentration of radioligand, prepare two sets of tubes or wells:
-
Total Binding: Add the diluted membrane preparation and the radioligand solution.
-
Non-Specific Binding: Add the diluted membrane preparation, the radioligand solution, and a saturating concentration of an unlabeled competitor (e.g., 10 µM propranolol).
-
-
Incubate the plates at a constant temperature for a sufficient time to reach equilibrium (this should be determined in preliminary kinetic experiments).
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax values.
Visualizations
Caption: Workflow for a this compound saturation binding experiment.
Caption: Troubleshooting logic for high non-specific binding.
References
Technical Support Center: Cyanopindolol Dissociation Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the biphasic dissociation kinetics of Cyanopindolol (CYP) in radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is biphasic dissociation and why is it observed with this compound?
A1: Biphasic dissociation refers to a pattern where the radioligand, such as [¹²⁵I]this compound, dissociates from its receptor at two distinct rates: a fast component and a slow component. Kinetic studies on guinea pig lung membranes have shown a fast dissociation with a half-life (t½) of 9 minutes and a very slow dissociation with a half-life of 8.8 hours[1].
This phenomenon can be attributed to a few potential mechanisms:
-
Two Receptor States: The beta-adrenoceptor may exist in two different conformational states that are interconvertible, each exhibiting a different affinity for this compound and thus different dissociation rates[1][2].
-
Ligand Enantiomers: Commercial [¹²⁵I]this compound is a racemic mixture of (+) and (-) enantiomers. These two isomers may dissociate from the receptor at different rates, contributing to the biphasic pattern[1].
-
Receptor Subtypes: Tissues can express multiple beta-adrenoceptor subtypes (β₁ and β₂), and if this compound dissociates at different rates from each subtype, this could result in a biphasic curve. This compound itself does not discriminate between β₁- and β₂-adrenoceptors[1].
Q2: My dissociation curve for [¹²⁵I]this compound is not fitting a standard one-phase decay model. What should I do?
A2: This is a common observation due to the inherent biphasic nature of this compound's dissociation. Instead of a single exponential decay model, you should use a two-phase decay model for data analysis. This will allow you to quantify both the fast and slow dissociation rate constants (k_off).
Software like GraphPad Prism offers built-in equations for "Two phase decay" or "Two phase association" that can be used to fit your kinetic data. This approach will provide a better fit and more accurate parameters for each phase of the dissociation.
Q3: How can I determine if the biphasic dissociation is due to β₁ and β₂ receptor subtypes in my sample?
A3: To investigate the influence of receptor subtypes, you can perform competition binding experiments using subtype-selective antagonists.
-
Characterize Subtype Population: First, determine the relative densities of β₁ and β₂ receptors in your tissue preparation using selective antagonists (e.g., CGP 20712A for β₁ and ICI 118,551 for β₂) in equilibrium competition binding assays with [¹²⁵I]this compound.
-
Kinetic Experiments with Selective Antagonists: Perform the [¹²⁵I]this compound dissociation experiment in the presence of a high concentration of a subtype-selective antagonist. For example, by pre-incubating with a saturating concentration of a β₁-selective antagonist, you can predominantly measure the dissociation from the β₂ subtype. Comparing the dissociation curve from this experiment to your control (no selective antagonist) can help elucidate the contribution of each subtype to the biphasic pattern.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in [¹²⁵I]this compound Assays
| Possible Cause | Troubleshooting Step |
| Inappropriate Displacing Agent | For defining non-specific binding, use a high concentration (e.g., 10-20 µM) of a non-selective beta-adrenergic antagonist like propranolol or alprenolol. Ensure the concentration is sufficient to displace all specific binding. |
| Binding to Non-Adrenergic Sites | [¹²⁵I]this compound has been reported to bind to 5-HT recognition sites in some tissues, such as the rat hippocampus. If you suspect off-target binding, consider including a 5-HT receptor antagonist in your non-specific binding definition to see if it reduces the signal. |
| Suboptimal Assay Conditions | Optimize assay buffer composition, incubation time, and temperature. Ensure adequate washing steps to remove unbound radioligand. Using blocking agents like bovine serum albumin (BSA) can also help reduce non-specific binding to the filter plates and labware. |
Issue 2: Poor Reproducibility of Kinetic Data
| Possible Cause | Troubleshooting Step |
| Inconsistent Timing | Kinetic assays are highly sensitive to timing. Use a multi-channel pipette or automated liquid handling system to ensure simultaneous addition of reagents at the start of the dissociation and for each time point collection. |
| Temperature Fluctuations | Binding kinetics are temperature-dependent. Perform all incubations in a temperature-controlled water bath or incubator to ensure consistency across experiments. |
| Reagent Variability | Use freshly prepared buffers and aliquot radioligand stocks to avoid degradation from repeated freeze-thaw cycles. Document lot numbers of all reagents for traceability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound binding to beta-adrenoceptors.
Table 1: Dissociation Kinetics of [¹²⁵I]this compound in Guinea Pig Lung Membranes
| Dissociation Component | Half-Life (t½) |
| Fast | 9 minutes |
| Slow | 8.8 hours |
Table 2: Equilibrium Binding Constants for this compound
| Ligand | Receptor/Tissue | Dissociation Constant (Kd) |
| (+/-)[¹²⁵I]this compound | Various Tissues (β-adrenoceptors) | 27 - 40 pM |
| (-)[¹²⁵I]this compound | Ferret Ventricular Myocardium (β₁-adrenoceptors) | 20 ± 5 pM |
| N-Bromoacetylamino-cyanopindolol (BAM-CYP) | Turkey Erythrocyte Membranes | 44 ± 7 pM |
Experimental Protocols
Protocol 1: Competition Kinetic Binding Assay
This method, adapted from Motulsky & Mahan (1984), is used to determine the kinetic parameters of an unlabeled competitor.
-
Preparation: Prepare cell membranes or tissue homogenates expressing the beta-adrenoceptors of interest.
-
Assay Buffer: Use a suitable buffer, for example, 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4.
-
Reaction Setup: In a 96-well plate, simultaneously add the radioligand (e.g., [¹²⁵I]this compound at a concentration near its Kd) and the unlabeled competitor at various concentrations to the membrane preparation. At time zero, all receptors should be unoccupied.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for various time points to generate a time course of binding.
-
Termination: Terminate the binding reaction at each time point by rapid vacuum filtration through glass-fiber filters (e.g., GF/B).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Globally fit the progression curves for the radioligand alone and in the presence of the competitor to a competition kinetic binding model to determine the association (k_on) and dissociation (k_off) rates of the competitor.
Visualizations
Caption: Model of biphasic dissociation due to two interconvertible receptor states.
Caption: Workflow for a competition kinetic binding assay.
Caption: Simplified beta-adrenergic receptor signaling pathway.
References
- 1. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low signal issues in Cyanopindolol radioligand assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Cyanopindolol radioligand assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound radioligand assays, particularly those leading to low or absent specific binding signals.
Question 1: Why am I observing a very low or no specific binding signal in my assay?
Answer:
Low or absent specific binding is a common issue that can arise from several factors related to your reagents, experimental protocol, or the biological samples themselves. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Receptor Expression: Confirm that the tissue or cells you are using express the target beta-adrenergic receptor.[1] The absence of the receptor is the most fundamental reason for no specific binding.
-
Radioligand Integrity: Ensure the [125I]this compound has not exceeded its shelf-life and has been stored correctly to prevent degradation. The high affinity of this compound is critical for a strong signal.[2][3]
-
Calculation Check: Double-check all calculations for dilutions of the radioligand, competitors, and protein concentration.
Troubleshooting Steps:
-
Optimize Protein Concentration: The amount of membrane protein used in the assay is critical. Too little protein will result in a signal that is indistinguishable from background noise.
-
Recommendation: Perform a protein concentration titration experiment to determine the optimal amount of membrane that provides a robust signal-to-noise ratio. A typical starting range for membrane protein is 25-50 µg per assay tube, but this may need optimization.[1]
-
-
Evaluate Radioligand Concentration: The concentration of [125I]this compound should be appropriate for the receptor being studied.
-
Recommendation: For saturation binding experiments, use a range of concentrations that bracket the expected dissociation constant (Kd), typically from 0.1x Kd to 10x Kd.[1] The Kd for [125I]this compound is very low, often in the range of 27-40 pM. Using concentrations that are too far below the Kd will result in a very low signal.
-
-
Assess Receptor/Membrane Integrity: Degradation of the receptor will lead to a loss of binding sites.
-
Recommendation: Always prepare membranes on ice or at 4°C, using fresh, ice-cold buffers containing protease inhibitors. Store membrane preparations at -80°C in the presence of a cryoprotectant like 10% glycerol to maintain receptor integrity.
-
-
Verify Non-Specific Binding Definition: Non-specific binding must be accurately determined to calculate specific binding.
-
Recommendation: Use a high concentration of a competing, non-labeled ligand (e.g., 1 µM Propranolol) to saturate all specific binding sites. The remaining signal represents non-specific binding. If this is not done correctly, the calculated specific binding will be inaccurate.
-
Below is a logical workflow for troubleshooting low signal issues.
Caption: Troubleshooting logic for low signal in this compound assays.
Question 2: My non-specific binding (NSB) is very high, obscuring the specific signal. What can I do?
Answer:
High non-specific binding can make it difficult to detect a specific signal. This often occurs when the radioligand binds to components other than the target receptor, such as the filter paper, lipids, or other proteins.
Troubleshooting Steps:
-
Reduce Radioligand Concentration: Hydrophobic radioligands can exhibit higher non-specific binding. Using the lowest feasible concentration of [125I]this compound that still provides a detectable specific signal can help.
-
Optimize Washing Steps: Inadequate washing will fail to remove all the unbound radioligand, leading to high background.
-
Recommendation: Increase the number and/or volume of washes with ice-cold wash buffer immediately after filtration. Ensure the vacuum is sufficient to pull the buffer through the filter quickly.
-
-
Pre-treat Filters: The filter itself can be a source of non-specific binding.
-
Recommendation: Pre-soak the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter.
-
-
Adjust Assay Buffer Composition: Adding certain components to the assay buffer can help reduce non-specific interactions.
-
Recommendation: Including Bovine Serum Albumin (BSA) at a concentration of 0.1% to 0.5% in the buffer can help block non-specific sites.
-
Data Presentation
The following tables summarize typical quantitative data for [125I]this compound binding to beta-adrenergic receptors.
Table 1: Typical Binding Affinity of [125I]this compound
| Receptor Type | Tissue/Cell System | Dissociation Constant (Kd) (pM) | Reference |
| Beta-Adrenoceptors | Various Tissues | 27 - 40 | |
| Beta-1 Adrenoceptors | Guinea Pig Left Ventricle | High and Low Affinity States | |
| Beta-Adrenoceptors | Human Platelet Membranes | 14 ± 3 |
Table 2: Example Receptor Density from Saturation Binding
| Tissue | Receptor Subtype | Bmax (fmol/mg protein) | Reference |
| Rat Soleus Muscle | High Affinity Site | 9.4 ± 1.38 | |
| Rat Soleus Muscle | Low Affinity Site | 62.19 ± 11.76 |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissue
This protocol describes the isolation of membranes from tissue for use in radioligand binding assays. All steps should be performed at 4°C to minimize protein degradation.
Materials:
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors (e.g., aprotinin, leupeptin).
-
Binding Buffer: 50mM Tris, 5 mM MgCl2, pH 7.4.
-
10% Glycerol in Binding Buffer.
-
Homogenizer.
-
High-speed centrifuge.
Procedure:
-
Excise and weigh the tissue of interest.
-
Homogenize the tissue in 1-2 mL of cold lysis buffer.
-
Incubate the homogenate on ice for 15 minutes.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes to pellet large debris.
-
Transfer the supernatant to a high-speed centrifuge tube.
-
Centrifuge at high speed (e.g., 30,000 x g) for 25 minutes to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer.
-
Perform a protein concentration assay (e.g., Bradford or BCA) to determine the protein concentration.
-
For long-term storage, resuspend the pellet in binding buffer containing 10% glycerol and store at -80°C.
Protocol 2: Saturation Radioligand Binding Assay
This protocol is used to determine the receptor density (Bmax) and dissociation constant (Kd).
Caption: Workflow for a saturation this compound radioligand binding assay.
Procedure:
-
Assay Setup: Prepare assay tubes in duplicate for "Total Binding" and "Non-Specific Binding" (NSB) for each concentration of radioligand.
-
Total Binding: To these tubes, add 50 µL of binding buffer.
-
Non-Specific Binding: To NSB tubes, add 50 µL of a high concentration of an unlabeled competitor (e.g., propranolol) to saturate specific sites.
-
Radioligand Addition: Add 50 µL of [125I]this compound at varying concentrations (e.g., 8-12 concentrations bracketing the Kd) to all tubes.
-
Initiate Binding: Add 150 µL of the prepared membrane suspension (containing the optimized amount of protein) to each tube to start the reaction. The final volume is typically 250 µL.
-
Incubation: Incubate the plates at 30°C or 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate, pre-soaked in 0.3% PEI.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts per minute (CPM) from the average Total Binding CPM for each radioligand concentration. Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Bromoacetyl-amino-cyanopindolol: a highly potent beta-adrenergic affinity label blocks irreversibly a non-protein component tightly associated with the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting Cyanopindolol binding affinity and kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cyanopindolol in binding affinity and kinetics experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
High Non-Specific Binding (NSB)
Q1: My non-specific binding is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding (NSB) can obscure your specific binding signal.[1] Here are several potential causes and solutions:
-
Radioligand Issues:
-
Concentration: Using too high a concentration of radiolabeled this compound can lead to increased NSB. Solution: Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd) value.[1]
-
Hydrophobicity: this compound, like other hydrophobic ligands, has a tendency to exhibit higher non-specific binding.[1] Solution: While inherent to the ligand, optimizing other assay conditions can mitigate this.
-
Purity: Impurities in the radioligand preparation can contribute to high NSB. Solution: Ensure the radiochemical purity of your [¹²⁵I]this compound is greater than 90%.[1]
-
-
Assay Conditions:
-
Incubation Time and Temperature: Longer incubation times and higher temperatures can sometimes increase NSB. Solution: Reduce the incubation time or lower the temperature. However, you must ensure that the specific binding still reaches equilibrium.[2]
-
Buffer Composition: The composition of your assay buffer can significantly impact NSB. Solution: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and reduce non-specific interactions. Adding salts or detergents to the wash or binding buffer can also be effective.
-
-
Receptor Preparation:
-
Protein Concentration: Too much membrane protein in the assay can lead to higher NSB. Solution: Titrate the amount of membrane protein to find the optimal concentration that provides a robust specific binding signal without excessive NSB. A typical range is 100-500 µg of membrane protein.
-
-
Filtration and Washing:
-
Filter Binding: The radioligand may bind to the filter material itself. Solution: Pre-soak filters in a buffer containing a blocking agent like polyethyleneimine (PEI).
-
Inadequate Washing: Insufficient washing will not effectively remove unbound radioligand. Solution: Increase the number of washes or the volume of ice-cold wash buffer. Using cold buffer is crucial to minimize the dissociation of specifically bound ligand during the washing steps.
-
Low or No Specific Binding
Q2: I am observing very low or no specific binding in my assay. What could be the problem?
A2: A lack of specific binding can be due to several factors related to your reagents and protocol:
-
Receptor Integrity:
-
Degradation: The target beta-adrenergic receptors may be degraded or inactive. Solution: Ensure proper storage and handling of your cell membranes or tissue preparations. Quality control checks, such as a Western blot, can confirm receptor presence.
-
Low Receptor Density: The tissue or cell line you are using may have a low expression of the target receptor. Solution: If possible, use a cell line known to overexpress the receptor of interest.
-
-
Radioligand Issues:
-
Inaccurate Concentration: An error in the dilution of the radioligand can result in a lower than expected concentration in the assay. Solution: Carefully verify the concentration of your radioligand stock and ensure accurate pipetting.
-
Degradation: Improper storage of the radioligand can lead to its degradation. Solution: Follow the manufacturer's instructions for storage and handling to maintain the radioligand's activity.
-
-
Assay Conditions:
-
Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in the assay buffer can significantly impact binding. Solution: Optimize the buffer conditions for your specific receptor. The pH can influence the affinity of agonists, so maintaining a stable pH is critical.
-
Incubation Time: The incubation time may be too short for the binding to reach equilibrium. Solution: Perform a time-course experiment to determine the time required to reach a steady state.
-
Binding Kinetics and Affinity
Q3: My Scatchard plot is curvilinear. What does this indicate?
A3: A curvilinear Scatchard plot can suggest several possibilities:
-
Multiple Binding Sites: The presence of more than one receptor subtype with different affinities for this compound. While this compound does not discriminate between β1- and β2-adrenoceptors, your preparation may contain other binding sites.
-
High and Low-Affinity States: The receptor may exist in high and low-affinity states. This has been observed for this compound binding to β1-adrenoceptors and is not influenced by guanine nucleotides.
-
Biphasic Dissociation: Kinetic studies have shown that this compound's dissociation from guinea pig lung membranes has both a fast and a slow component, which could contribute to non-linear Scatchard plots.
Q4: How do guanine nucleotides affect this compound binding?
A4: Guanine nucleotides, like GTP, generally decrease the affinity of agonists for G protein-coupled receptors. However, for antagonists like this compound, guanine nucleotides typically have no effect on their binding affinity. This property can be used to distinguish between agonists and antagonists in binding assays.
Q5: Does temperature influence this compound binding affinity?
A5: Yes, temperature can affect ligand binding. Decreasing the incubation temperature can slightly increase the affinity of antagonists for beta-adrenoceptors, while markedly increasing the affinity of agonists. However, a decrease in incubation temperature from 37°C to 18°C does not appear to alter the selectivity of drugs for β1- and β2-adrenoceptor subtypes.
Quantitative Data Summary
Table 1: this compound Binding Affinity and Kinetics
| Parameter | Value | Tissue/Cell Type | Receptor Subtype(s) | Conditions | Reference |
| Dissociation Constant (Kd) | 27 - 40 pM | Various guinea pig tissues | β-adrenoceptors | ||
| 44 ± 7 pM | Turkey erythrocyte membranes | β-adrenoceptors | |||
| 23 pM | Rat ventral prostate homogenate | β2-adrenoceptors | |||
| 30.5 ± 16.3 pM | Rat soleus muscle (high affinity site) | Atypical β-adrenoceptors | |||
| 522.5 ± 29.1 pM | Rat soleus muscle (low affinity site) | Atypical β-adrenoceptors | |||
| Dissociation Half-Life (t½) | 9 min (fast component) | Guinea pig lung membranes | β-adrenoceptors | ||
| 8.8 h (slow component) | Guinea pig lung membranes | β-adrenoceptors | |||
| Drug-Target Residency Time (1/koff) | 66.67 min | CHO cells expressing human β1-adrenoceptor | β1-adrenoceptor |
Experimental Protocols
General Radioligand Binding Assay Protocol (Saturation Experiment)
This protocol outlines the general steps for a saturation binding experiment to determine the Kd and Bmax of [¹²⁵I]this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength for the receptor system being studied (e.g., Tris-HCl buffer).
-
Radioligand Stock Solution: Prepare a high-concentration stock solution of [¹²⁵I]this compound.
-
Unlabeled Ligand Stock Solution: Prepare a high-concentration stock solution of an appropriate unlabeled ligand (e.g., propranolol at 0.1 µM) to determine non-specific binding.
-
Receptor Preparation: Prepare a membrane homogenate or cell suspension containing the beta-adrenergic receptors of interest. Determine the protein concentration using a suitable method like the BCA assay.
2. Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane preparation (e.g., 50-120 µg protein for tissue).
-
Increasing concentrations of [¹²⁵I]this compound (typically 8 concentrations spanning a two-log unit range).
-
For total binding, add assay buffer.
-
For non-specific binding, add a high concentration of the standard unlabeled ligand.
-
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).
4. Termination and Filtration:
-
Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., GF/B filters).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Counting:
-
Dry the filters and add a scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
6. Data Analysis:
-
Subtract the non-specific binding counts from the total binding counts to obtain specific binding.
-
Plot the specific binding as a function of the free radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Visualizations
Caption: Beta-Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a radioligand binding assay.
Caption: Troubleshooting logic for common this compound binding assay issues.
References
Influence of guanine nucleotides on Cyanopindolol binding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cyanopindolol, particularly in radioligand binding assays investigating G protein-coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is a high-affinity ligand for beta-adrenergic receptors.[1] In research, it is most commonly used in its radioiodinated form, [¹²⁵I]iodothis compound ([¹²⁵I]ICYP), as a radioligand in binding assays to identify and quantify beta-adrenergic receptors.[1][2] It has also been shown to bind to 5-HT1B serotonin receptors.[3] While often classified as an antagonist, some studies suggest it can act as a weak partial agonist.[4]
Q2: How do guanine nucleotides influence ligand binding to GPCRs?
Guanine nucleotides, such as guanosine triphosphate (GTP) and its non-hydrolyzable analogs (e.g., Gpp(NH)p), play a crucial role in the function of G proteins, which are coupled to GPCRs. The binding of an agonist to a GPCR facilitates the exchange of GDP for GTP on the G protein α-subunit, leading to G protein activation and downstream signaling. This interaction is often described by the ternary complex model, which involves the ligand, the receptor, and the G protein. In many systems, the presence of guanine nucleotides uncouples the G protein from the receptor, leading to a decrease in the affinity of agonists for the receptor. The effect on antagonists is generally less pronounced.
Q3: What is the specific effect of guanine nucleotides on this compound binding?
The influence of guanine nucleotides on this compound binding appears to be receptor- and tissue-dependent, which can be a source of confusion.
-
For 5-HT1B serotonin receptors in rat brain membranes: Guanine nucleotides like GTP and Gpp(NH)p have been shown to reduce the affinity of [¹²⁵I]ICYP. This suggests that in this system, this compound may be acting as an agonist or partial agonist, and its high-affinity binding is dependent on the receptor being coupled to a G protein.
-
For beta-1-adrenoceptors in guinea pig left ventricle membranes: Studies have reported that the binding of [¹²⁵I]ICYP is not influenced by guanine nucleotides. This would be consistent with this compound acting as a pure antagonist at this receptor.
-
For beta-1-adrenoceptors in ferret ventricular myocardium: Similarly, GTP was found to have no influence on the binding of another beta-blocker, carvedilol, suggesting this might be a broader characteristic for antagonists at this receptor.
This discrepancy highlights the importance of the specific receptor subtype and cellular context when interpreting the effects of guanine nucleotides on this compound binding.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in the presence of guanine nucleotides.
-
Possible Cause 1: Ligand Classification. The effect of guanine nucleotides is highly dependent on whether the ligand is an agonist, antagonist, or partial agonist. This compound's classification can be complex. If you observe a shift in this compound affinity in the presence of GTP, it may indicate partial agonism at your receptor of interest.
-
Troubleshooting Step 1: Run a parallel experiment with a known full agonist and a known neutral antagonist for your receptor system. This will help you benchmark the expected effect of guanine nucleotides. A decrease in agonist affinity should be observed, while the antagonist affinity should remain relatively stable.
-
Possible Cause 2: Receptor Subtype and Tissue Specificity. As noted in the FAQs, the effect of guanine nucleotides on this compound binding is not universal across all receptor types.
-
Troubleshooting Step 2: Carefully verify the receptor subtype predominantly expressed in your tissue or cell line preparation. The functional coupling of the receptor to G proteins in your specific preparation can also influence the outcome.
Issue 2: High non-specific binding of [¹²⁵I]ICYP.
-
Possible Cause: [¹²⁵I]ICYP is a hydrophobic molecule and can bind to non-receptor components.
-
Troubleshooting Step: Ensure you are using an appropriate concentration of a competing non-labeled ligand (e.g., propranolol for beta-adrenergic receptors) to define non-specific binding. Optimizing the membrane protein concentration and washing steps in your assay can also help reduce non-specific binding.
Data Presentation
Table 1: Influence of Guanine Nucleotides on [¹²⁵I]Iodothis compound Affinity at 5-HT1B Receptors in Rat Brain Membranes
| Condition | Dissociation Constant (K D ) (nM) |
| Control | 0.046 |
| + 5 mM MgSO₄ | 0.037 |
| + 100 µM Gpp(NH)p | 0.056 |
| + 100 µM GTP | 0.056 |
| + 100 µM GDP | 0.056 |
Data adapted from a study on rat brain membranes, showing a decrease in affinity (higher K D ) in the presence of guanine nucleotides.
Table 2: Influence of GTP on Carvedilol (β-blocker) Affinity at β₁-Adrenoceptors in Ferret Ventricular Myocardium
| Condition | Inhibition Constant (K i ) (nM) |
| Without GTP | 1.8 ± 0.3 |
| With GTP | 1.6 ± 0.3 |
Data adapted from a study on ferret heart, showing no significant influence of GTP on antagonist binding.
Experimental Protocols
Radioligand Binding Assay for [¹²⁵I]ICYP
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a reaction tube, add the following in order:
-
Assay buffer.
-
Guanine nucleotide (e.g., GTPγS) or vehicle.
-
A competing non-labeled ligand (for competition assays) or buffer.
-
[¹²⁵I]ICYP at a concentration near its K D .
-
Membrane preparation.
-
-
To determine non-specific binding, a separate set of tubes should contain a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).
-
Incubate the reaction mixture at a specified temperature for a time sufficient to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [¹²⁵I]ICYP and analyze using non-linear regression to determine Bmax (receptor density) and K D (dissociation constant).
-
For competition binding experiments, plot specific binding against the concentration of the competing ligand and analyze using non-linear regression to determine the IC₅₀, which can be converted to a K i (inhibition constant).
-
Visualizations
References
- 1. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of the beta-adrenergic receptor in the rat ventral prostate using [125I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein dependent alterations in [125I]iodothis compound and +/- this compound binding at 5-HT1B binding sites in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2.1 Å Resolution Structure of this compound-Bound β1-Adrenoceptor Identifies an Intramembrane Na+ Ion that Stabilises the Ligand-Free Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Issues with Propranolol-Resistant Cyanopindolol Binding Sites
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with propranolol-resistant cyanopindolol binding in their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a deeper understanding and resolution of common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter in a question-and-answer format.
Q1: I'm seeing significant [¹²⁵I]this compound binding even in the presence of a high concentration of propranolol. What could be the cause?
A1: This is a classic indication of propranolol-resistant binding sites. The primary reasons include:
-
Presence of Atypical Beta-Adrenergic Receptors: Your tissue or cell line may express beta-3 (β₃) adrenergic receptors, which have a low affinity for propranolol.[1][2] this compound can bind to these receptors.
-
Non-Adrenergic Binding Sites: this compound has been shown to bind to other receptors, most notably serotonin (5-HT) receptors, particularly the 5-HT₁B subtype, which are not blocked by propranolol.[3][4][5]
-
Experimental Artifacts: High non-specific binding can be mistaken for specific binding.
To troubleshoot, consider the following steps:
-
Pharmacological Characterization: Use a panel of ligands to characterize the binding site. Include β₃-selective agonists (e.g., BRL 37344) and antagonists, as well as serotonergic compounds.
-
Optimize Assay Conditions: Re-evaluate your assay buffer, incubation time, and temperature to minimize non-specific binding.
-
Tissue/Cell Line Selection: If possible, use a cell line with a known profile of adrenergic receptor expression.
Q2: My competition curve with propranolol is biphasic. How should I interpret this?
A2: A biphasic competition curve suggests that [¹²⁵I]this compound is binding to at least two distinct sites with different affinities for propranolol.
-
High-Affinity Site: This portion of the curve likely represents binding to classical β₁ and/or β₂-adrenergic receptors, which are sensitive to propranolol.
-
Low-Affinity Site: This phase corresponds to the propranolol-resistant binding sites, such as β₃-adrenergic or serotonin receptors.
To analyze this:
-
Two-Site Model Fitting: Use a non-linear regression program to fit your data to a two-site competition model. This will provide the respective affinities (Kᵢ values) and the relative proportions of each binding site.
-
Metabolic Transformation: Be aware that in some systems, the competing ligand could be metabolized into a compound with a different affinity, potentially leading to biphasic curves.
Q3: My non-specific binding is very high when trying to characterize the propranolol-resistant sites. How can I reduce it?
A3: High non-specific binding (NSB) is a common challenge in radioligand binding assays. Here are some strategies to mitigate it:
-
Choice of Displacer: For defining NSB, use a high concentration of a ligand that is structurally different from the radioligand but has high affinity for the receptor of interest. For atypical β-adrenoceptors, a high concentration of a non-selective beta-agonist like isoprenaline can be effective.
-
Reduce Radioligand Concentration: Use the lowest possible concentration of [¹²⁵I]this compound that still provides a sufficient signal-to-noise ratio.
-
Assay Buffer Composition: Including bovine serum albumin (BSA) (e.g., 0.1-1%) in your assay buffer can help reduce binding to plasticware and other non-receptor components.
-
Washing Steps: Increase the number and volume of washes with ice-cold buffer during the filtration step to more effectively remove unbound radioligand.
-
Filter Pre-treatment: Soaking the filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.
Frequently Asked Questions (FAQs)
Q: What are propranolol-resistant this compound binding sites?
A: These are receptor sites that bind the radioligand [¹²⁵I]this compound but are not effectively blocked by the non-selective β-adrenergic antagonist, propranolol. These sites often include the β₃-adrenergic receptor and certain subtypes of serotonin receptors.
Q: Which tissues are known to express propranolol-resistant this compound binding sites?
A: These sites have been identified in various tissues, including rat soleus muscle, adipose tissue (brown and white), urinary bladder, and certain regions of the brain.
Q: What is the significance of studying these sites?
Q: Can I use a different radioligand to avoid this issue?
A: Yes, depending on your target. If you are specifically interested in β₁ and β₂ adrenoceptors, using a more selective radioligand might be beneficial. However, if your goal is to characterize the propranolol-resistant sites, [¹²⁵I]this compound is a commonly used tool, and the "resistance" to propranolol is used to isolate and study these specific sites.
Data Presentation
Table 1: Binding Affinities (Kd/Ki) of Selected Ligands at Propranolol-Resistant this compound Binding Sites (Atypical β-Adrenoceptors)
| Ligand | Tissue/Cell Line | Kd/Ki (nM) | Reference |
| (-)-[¹²⁵I]-Cyanopindolol | Rat Soleus Muscle (High Affinity Site) | 0.0305 | |
| (-)-[¹²⁵I]-Cyanopindolol | Rat Soleus Muscle (Low Affinity Site) | 0.5225 | |
| (-)-Propranolol | Rat Soleus Muscle (Low Affinity Site) | 4677 | |
| BRL 37344 | Rat Soleus Muscle | 251 | |
| (-)-Isoprenaline | Rat Soleus Muscle | 1585 | |
| SR 59230A | Rat Lung | ~60 | |
| This compound | Rat Bladder | ~300 |
Table 2: Receptor Densities (Bmax) for Propranolol-Resistant [¹²⁵I]this compound Binding Sites
| Tissue/Cell Line | Bmax (fmol/mg protein) | Reference |
| Rat Soleus Muscle (High Affinity Site) | 9.4 | |
| Rat Soleus Muscle (Low Affinity Site) | 62.19 | |
| Rat Bladder | 222 |
Experimental Protocols
Protocol 1: Membrane Preparation from Tissues or Cells
-
Homogenization: Homogenize minced tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron or Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. Store aliquots at -80°C.
Protocol 2: Saturation Binding Assay for [¹²⁵I]this compound
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).
-
Reagent Addition:
-
To each well, add a constant amount of membrane preparation (e.g., 20-50 µg of protein).
-
Add increasing concentrations of [¹²⁵I]this compound (typically ranging from pM to nM).
-
To the NSB wells, add a high concentration of a non-labeled competitor (e.g., 10 µM isoprenaline). For total binding wells, add an equivalent volume of assay buffer.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C), followed by several washes with ice-cold wash buffer.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.
-
Data Analysis: Subtract the NSB counts from the total binding counts to obtain specific binding. Plot specific binding against the concentration of [¹²⁵I]this compound and analyze using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Protocol 3: Competition Binding Assay
-
Assay Setup: Prepare a 96-well plate with triplicate wells.
-
Reagent Addition:
-
Add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of [¹²⁵I]this compound (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled competing ligand (e.g., propranolol, BRL 37344, serotonin).
-
-
Incubation, Termination, and Counting: Follow steps 3-5 from the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathway of Atypical β₃-Adrenergic Receptors
Caption: Canonical and non-canonical signaling pathways of the β₃-adrenergic receptor.
Experimental Workflow for Characterizing Propranolol-Resistant Binding
Caption: Workflow for identifying and characterizing propranolol-resistant binding sites.
Logical Relationship of this compound Binding Sites
Caption: Classification of [¹²⁵I]this compound binding sites based on propranolol sensitivity.
References
- 1. Characterization of propranolol-resistant (-)-[125I]-cyanopindolol binding sites in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological study of atypical beta-adrenoceptors in rat esophageal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-Adrenoceptor blocking agents recognize a subpopulation of serotonin receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization and characterization of two propranolol resistant (-) [125I]this compound binding sites in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of radiolabeled Cyanopindolol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storage, and use of radiolabeled Cyanopindolol, particularly [125I]-Cyanopindolol.
Frequently Asked Questions (FAQs)
Q1: What is radiolabeled this compound and what is it used for?
Radiolabeled this compound, most commonly as [125I]-Iodothis compound ([125I]-CYP), is a synthetic derivative of the beta-adrenergic receptor antagonist, pindolol.[1] It is a critical tool in pharmacological research used as a radioligand to study beta-adrenergic and serotonin receptors.[1] Its high affinity and specificity allow for the quantification of receptor density (Bmax) and affinity (Kd) in tissues and cell preparations through radioligand binding assays and autoradiography.[1][2]
Q2: What are the primary safety precautions for handling [125I]-Cyanopindolol?
Due to the radioactive nature of Iodine-125, all handling procedures must adhere to strict radiation safety protocols. This includes:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves.
-
Designated Work Area: All work with [125I]-Cyanopindolol should be conducted in a designated and properly shielded area to minimize radiation exposure.
-
Monitoring: Regularly monitor the work area for contamination using a Geiger-Mueller detector with a NaI scintillation probe. Perform swipe surveys to detect removable contamination.[3]
-
Dosimetry: Personnel should wear appropriate dosimeters to monitor their radiation exposure.
-
Waste Disposal: Dispose of all radioactive waste, including unused stock, contaminated labware, and animal carcasses, according to local and institutional regulations for radioactive waste management.
Q3: How should radiolabeled this compound be properly stored to ensure its stability?
Radiolabeled compounds are inherently unstable due to radioactive decay, which can lead to chemical decomposition. To maintain the integrity and viability of [125I]-Cyanopindolol, the following storage conditions are recommended:
-
Temperature: Store at -80°C for long-term storage to minimize degradation.
-
Protection from Light: Store in a light-protected container, as light can accelerate decomposition.
-
Inert Atmosphere: If possible, store under an inert gas like nitrogen (N₂) or argon (Ar) to prevent oxidation.
-
Form: When stored as a solid, a crystalline form is preferable to an amorphous form. If stored as a solution, avoid using water as the solvent.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes upon receipt.
Troubleshooting Guide for [125I]-Cyanopindolol Binding Assays
This guide addresses common issues encountered during radioligand binding assays with [125I]-Cyanopindolol.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high: Using a concentration of [125I]-CYP significantly above its Kd can lead to increased binding to non-receptor sites. 2. Inadequate blocking: The filter or plate surfaces may have sites that bind the radioligand. 3. Insufficient washing: Unbound radioligand is not being effectively removed. 4. Binding to non-target receptors: [125I]-CYP can also bind to serotonin receptors. | 1. Perform a saturation binding experiment to determine the Kd and use a [125I]-CYP concentration at or near the Kd for competition assays. 2. Pre-treat filters with a blocking agent like 0.1% polyethylenimine. 3. Increase the number and/or volume of washes with ice-cold wash buffer to minimize dissociation of specifically bound ligand. 4. If studying beta-adrenoceptors, consider including a selective serotonin receptor antagonist to block binding to those sites. |
| Low Specific Binding Signal | 1. Degraded radioligand: Improper storage or handling can lead to the breakdown of [125I]-CYP. 2. Low receptor expression: The tissue or cell preparation may have a low density of the target receptor. 3. Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimal for binding. 4. Inactive receptor: The receptor preparation may have lost its binding activity due to improper preparation or storage. | 1. Check the expiration date of the radioligand and ensure it has been stored correctly. Consider purifying the radioligand if degradation is suspected. 2. Increase the amount of membrane protein in the assay. 3. Optimize incubation time and temperature. Ensure the assay buffer has the correct pH and ionic strength. 4. Prepare fresh membrane fractions and store them properly at -80°C in aliquots. |
| Poor Reproducibility | 1. Inconsistent sample preparation: Variations in membrane preparation can lead to different receptor concentrations. 2. Pipetting errors: Inaccurate pipetting of the radioligand, competitor, or membranes will lead to variability. 3. Inconsistent incubation times: Variations in incubation time can affect the amount of binding, especially if equilibrium has not been reached. 4. Fluctuations in temperature: Temperature variations during incubation can alter binding kinetics. | 1. Standardize the membrane preparation protocol. 2. Calibrate pipettes regularly and use careful pipetting techniques. 3. Use a timer to ensure consistent incubation times for all samples. 4. Use a temperature-controlled water bath or incubator. |
Experimental Protocols
[125I]-Cyanopindolol Saturation Binding Assay
This protocol is a general guideline for determining the receptor density (Bmax) and dissociation constant (Kd) of a receptor for [125I]-Cyanopindolol in a membrane preparation.
Materials:
-
Binding Buffer: 75 mM Tris-HCl, pH 7.4, 12.5 mM MgCl₂, 2 mM EDTA.
-
Wash Buffer: Ice-cold 75 mM Tris-HCl, pH 7.4, 12.5 mM MgCl₂, 2 mM EDTA.
-
[125I]-Cyanopindolol Stock Solution: Prepare a series of dilutions in binding buffer to achieve final concentrations ranging from approximately 0.1 x Kd to 10 x Kd.
-
Non-specific Binding Control: A high concentration (e.g., 20 µM) of a non-radiolabeled beta-adrenergic antagonist like alprenolol or propranolol.
-
Membrane Preparation: Aliquots of your cell or tissue membrane preparation containing the receptor of interest.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
Procedure:
-
Assay Setup: In duplicate or triplicate, set up tubes for total binding and non-specific binding for each concentration of [125I]-Cyanopindolol.
-
Total Binding: To each tube, add 50 µL of the appropriate [125I]-Cyanopindolol dilution and 150 µL of the diluted membrane preparation.
-
Non-specific Binding: To each tube, add 50 µL of the appropriate [125I]-Cyanopindolol dilution, 50 µL of the non-specific binding control (e.g., 20 µM alprenolol), and 100 µL of the diluted membrane preparation.
-
Incubation: Incubate all tubes at 37°C for 1 hour in a shaking water bath to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration of [125I]-Cyanopindolol by subtracting the non-specific binding from the total binding.
-
Plot the specific binding versus the concentration of [125I]-Cyanopindolol.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
This compound is an antagonist of beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist (like norepinephrine) to these receptors typically activates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).
Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of this compound.
[125I]-Cyanopindolol Saturation Binding Assay Workflow
The following diagram outlines the key steps in performing a saturation binding assay with [125I]-Cyanopindolol.
Caption: Experimental workflow for a [125I]-Cyanopindolol saturation binding assay.
References
Validation & Comparative
A Comparative Guide: Cyanopindolol vs. Propranolol in β-Adrenoceptor Binding Assays
For researchers and professionals in drug development, the precise characterization of ligand-receptor interactions is paramount. This guide provides a detailed comparison of two key β-adrenoceptor antagonists, Cyanopindolol and Propranolol, focusing on their performance in β-adrenoceptor binding assays. This analysis is supported by experimental data on binding affinities and detailed methodologies.
Introduction to the Ligands
Propranolol is a well-established, non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2-adrenergic receptors with similar affinity.[1][2][3] It is widely used clinically to treat conditions such as hypertension, angina, and anxiety.[4] Its mechanism of action involves competitively inhibiting the binding of catecholamines like epinephrine and norepinephrine to β-adrenoceptors.[3]
This compound , a derivative of pindolol, is a potent β-adrenoceptor antagonist. Its radioiodinated form, [¹²⁵I]this compound ([¹²⁵I]CYP), is a widely used radioligand in research for quantifying and characterizing β-adrenoceptors due to its high affinity and specificity. This compound also exhibits notable affinity for serotonin 5-HT1A and 5-HT1B receptors.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity. The following table summarizes the binding affinities of this compound and Propranolol for β-adrenoceptor subtypes as reported in various studies.
| Ligand | Receptor Subtype | Binding Affinity (Ki/Kd) | Tissue/Cell Line | Radioligand | Reference |
| Propranolol | β1 | 1.8 nM (Ki) | Rat Brain Membranes | [³H]-DHA | |
| β2 | 0.8 nM (Ki) | Rat Brain Membranes | [³H]-DHA | ||
| β1 | -8.16 (log Kd) | Not Specified | Not Specified | ||
| β2 | -9.08 (log Kd) | Not Specified | Not Specified | ||
| β3 | -6.93 (log Kd) | Not Specified | Not Specified | ||
| This compound | β1 | 27-40 pM (Kd) | Various Tissues | [¹²⁵I]CYP | |
| β2 | Does not discriminate from β1 | Various Tissues | [¹²⁵I]CYP | ||
| β-Adrenoceptor | 23 pM (Kd) | Rat Ventral Prostate | [¹²⁵I]CYP | ||
| β3 | Potent Antagonist | Rat Ileum | Not Specified | ||
| 5-HT1A | 2.1 nM (Ki) | Not Specified | Not Specified | ||
| 5-HT1B | 3 nM (Ki) | Not Specified | Not Specified |
Experimental Protocols
The determination of binding affinities for this compound and Propranolol typically involves radioligand binding assays. Below is a generalized protocol for a competitive binding assay, a common method used to determine the Ki of an unlabeled ligand (like Propranolol) by measuring its ability to displace a radiolabeled ligand (like [¹²⁵I]this compound).
Protocol: Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Isolate tissues or cells expressing the β-adrenoceptors of interest.
-
Homogenize the tissue or lyse the cells in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Perform differential centrifugation to isolate the membrane fraction containing the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Setup:
-
In a multi-well plate, add a constant concentration of the radioligand (e.g., [¹²⁵I]this compound).
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., Propranolol).
-
Include control wells for:
-
Total Binding: Radioligand only.
-
Non-specific Binding: Radioligand in the presence of a high concentration of a non-radiolabeled antagonist (e.g., an excess of unlabeled Propranolol) to saturate all specific binding sites.
-
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
5. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter (for ¹²⁵I) or a scintillation counter (for ³H).
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To better understand the context of these binding assays, the following diagrams illustrate the β-adrenoceptor signaling pathway and the general workflow of a radioligand binding assay.
Caption: β-Adrenoceptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Conclusion
Both this compound and Propranolol are potent antagonists at β-adrenoceptors. Propranolol's non-selective nature for β1 and β2 receptors is well-documented. This compound, particularly in its radiolabeled form, serves as an invaluable tool for the direct study of these receptors due to its exceptionally high affinity. The choice between these compounds in a research setting will depend on the specific experimental goals. For instance, [¹²⁵I]this compound is a superior choice as a radioligand for receptor quantification, while Propranolol is often used as a standard non-selective β-blocker for comparison and in functional assays. Understanding their distinct binding characteristics is crucial for the accurate interpretation of experimental results in the field of pharmacology and drug discovery.
References
A Researcher's Guide: Cyanopindolol vs. Iodocyanopindolol for Receptor Binding Studies
For researchers in pharmacology and drug development, the selection of the appropriate ligand is critical for the accurate characterization of receptor systems. Cyanopindolol (CYP) and its derivative, Iodothis compound (ICYP), are two widely utilized antagonists for studying beta-adrenergic and serotonin receptors. This guide provides an objective comparison of their performance in receptor binding studies, supported by experimental data and detailed protocols, to aid scientists in making informed decisions for their research needs.
Introduction to the Ligands
This compound is a synthetic compound related to pindolol that acts as a potent antagonist at both beta-adrenergic receptors (β1 and β2) and serotonin 5-HT1A/1B receptors[1][2]. Its key utility in research stems from its high affinity for these targets.
Iodothis compound is a derivative of this compound.[3] It is most commonly used in its radioactively labeled form, [¹²⁵I]-Iodothis compound ([¹²⁵I]ICYP), as a high-affinity radioligand.[4] This radio-iodination provides a powerful tool for the direct quantification and mapping of β-adrenoceptors and serotonin receptors in various tissues through radioligand binding assays and autoradiography.
Comparative Analysis of Binding Properties
Both ligands exhibit high affinity for β-adrenergic and serotonin receptors. The primary distinction lies in their application: this compound often serves as a non-radiolabeled competitor in binding assays, while [¹²⁵I]ICYP is the radiolabeled probe used to detect and quantify the receptors.
The binding affinity, represented by the dissociation constant (Kd), is a critical parameter for any binding study. Lower Kd values indicate higher affinity. Both CYP and ICYP demonstrate picomolar affinity for their primary targets, making them excellent tools for receptor characterization.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and Iodothis compound for various receptor subtypes as reported in the literature.
| Ligand | Receptor Target | Tissue/System | Binding Affinity (Kd) | Reference(s) |
| [¹²⁵I]this compound | β-adrenergic (non-selective) | Rat Ventral Prostate | 23 pM | |
| [¹²⁵I]this compound | β-adrenergic (high affinity) | Rat Soleus Muscle | 30.5 pM | |
| [¹²⁵I]Iodothis compound | β-adrenergic (non-selective) | Various Guinea Pig Tissues | 27 - 40 pM | |
| [¹²⁵I]Iodothis compound | β-adrenergic | Rat Brain | 37 - 56 pM | |
| [¹²⁵I]Iodothis compound | β-adrenergic | Rat Harderian Gland | 0.29 nM (290 pM) | |
| This compound | 5-HT1A / 5-HT1B | General | High affinity antagonist | |
| Iodothis compound | 5-HT1A / 5-HT1B | General | High affinity antagonist | |
| Iodothis compound | β3-adrenoceptor | Rat Ileum | Potent antagonist |
Note: [¹²⁵I]this compound and [¹²⁵I]Iodothis compound often refer to the same radioligand in the literature. The data highlights the consistently high, picomolar affinity of this radiotracer for beta-adrenergic receptors across different tissues. While both compounds are known 5-HT receptor antagonists, specific Kd values from direct comparison studies are less commonly reported than for their primary beta-adrenergic targets.
Key Experimental Applications & Considerations
-
[¹²⁵I]Iodothis compound (ICYP): As a radioligand, ICYP is the tool of choice for saturation binding studies to determine receptor density (Bmax) and affinity (Kd). Its high specific activity allows for the use of very low concentrations, minimizing receptor occupancy and enabling sensitive detection even in tissues with low receptor expression.
-
This compound (CYP): As the non-radiolabeled counterpart, CYP is an ideal "cold" competitor in competition binding assays. In these experiments, a fixed concentration of [¹²⁵I]ICYP is used while varying concentrations of unlabeled CYP (or other test compounds) are added to determine their relative binding affinities (Ki).
Signaling and Experimental Workflow Visualizations
To better understand the context in which these ligands are used, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: β-Adrenergic Receptor Signaling Pathway Blocked by Antagonists.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
A generalized protocol for a competitive radioligand binding assay using [¹²⁵I]ICYP and unlabeled this compound is provided below. Researchers should optimize concentrations, incubation times, and buffer components for their specific receptor preparation.
Membrane Preparation
-
Homogenization: Homogenize tissues or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).
-
Centrifugation: Perform a low-speed spin to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.
-
Final Preparation: Resuspend the final pellet in the assay binding buffer. Determine the protein concentration using a standard method like the BCA assay. Store aliquots at -80°C.
Competitive Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format in a final volume of 250 µL.
-
Component Addition: To each well, add the following in order:
-
150 µL of the membrane preparation (containing 50-120 µg of protein for tissue membranes).
-
50 µL of unlabeled this compound or other test compound at various concentrations (typically a 10-point dilution series). For determining non-specific binding, use a high concentration of a known antagonist like propranolol (e.g., 1 µM). For total binding, add 50 µL of buffer.
-
50 µL of [¹²⁵I]Iodothis compound at a fixed concentration, typically near its Kd value (e.g., 30-50 pM).
-
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
Separation and Detection
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the dried filters into scintillation vials with scintillation cocktail, or use a filter-based scintillation counter (like a MicroBeta counter), to measure the radioactivity corresponding to the bound ligand.
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled antagonist) from all other measurements.
-
Generate Curve: Plot the specific binding as a function of the log concentration of the competitor (this compound).
-
Determine IC₅₀ and Ki: Use non-linear regression analysis to fit the data and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Both this compound and Iodothis compound are invaluable tools for studying β-adrenergic and serotonin receptor systems. They are not interchangeable but rather complementary. Iodothis compound , specifically in its radiolabeled [¹²⁵I]ICYP form, is the probe of choice for direct binding and receptor quantification due to its extraordinarily high affinity and the sensitivity afforded by its radioactive tag. This compound serves as the ideal non-radiolabeled competitor for these assays, allowing for the characterization of the binding properties of other unlabeled test compounds. The choice between them is dictated by the experimental design: use [¹²⁵I]ICYP to detect the receptor and unlabeled CYP to compete for the binding site.
References
- 1. This compound [en.wikipedia-on-ipfs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Iodothis compound - Wikipedia [en.wikipedia.org]
- 4. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to β2-Adrenoceptor Antagonism: Cyanopindolol vs. ICI 118,551
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for the accurate investigation of β2-adrenoceptor function. This guide provides an objective comparison of two commonly used β2-adrenoceptor antagonists, Cyanopindolol and ICI 118,551, supported by experimental data, detailed protocols, and pathway visualizations.
This comparison focuses on the binding affinity, selectivity, and functional antagonism of this compound and ICI 118,551 at the β2-adrenoceptor, providing a comprehensive resource for experimental design and interpretation.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and antagonist potencies (pA2) of this compound and ICI 118,551 for β1 and β2-adrenoceptors. These values are compiled from various radioligand binding and functional studies.
Table 1: Binding Affinity (Ki) in nM
| Compound | β1-adrenoceptor (Ki in nM) | β2-adrenoceptor (Ki in nM) | Selectivity (β1/β2) |
| This compound | 0.027 - 0.040[1] | 0.027 - 0.040[1] | Non-selective |
| ICI 118,551 | 120[2] | 1.2[2] | 100-fold for β2 |
Table 2: Antagonist Potency (pA2)
| Compound | β1-adrenoceptor (pA2) | β2-adrenoceptor (pA2) |
| This compound | ~8.3 | ~8.3 |
| ICI 118,551 | 7.17[3] | 9.26 |
Note: Lower Ki and higher pA2 values indicate greater binding affinity and antagonist potency, respectively.
Key Differences and Experimental Considerations
ICI 118,551 is a highly selective antagonist for the β2-adrenoceptor, exhibiting approximately 100 to over 500-fold greater affinity for the β2 subtype compared to the β1 subtype. This makes it an invaluable tool for isolating and studying β2-adrenoceptor-specific effects.
In contrast, this compound is a non-selective β-adrenoceptor antagonist with very high affinity for both β1 and β2 subtypes. Its iodinated form, [125I]this compound, is a widely used radioligand in binding assays due to its high affinity and specific binding. However, its lack of selectivity means that when used in functional assays, it will block both β1 and β2-adrenoceptors. Furthermore, this compound has been shown to act as an antagonist at the presynaptic serotonin autoreceptor, a factor to consider in experimental design.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes involved in characterizing these antagonists, the following diagrams are provided.
β2-Adrenoceptor Signaling Pathway and Antagonist Interruption.
Workflow for Characterizing β2-Adrenoceptor Antagonists.
Experimental Protocols
A fundamental technique for characterizing β2-adrenoceptor antagonists is the radioligand competition binding assay.
Radioligand Competition Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test antagonist (e.g., this compound or ICI 118,551) for the β2-adrenoceptor.
Materials:
-
Cell membranes prepared from a source endogenously or recombinantly expressing the β2-adrenoceptor.
-
Radioligand: [125I]this compound (a non-selective β-adrenoceptor antagonist).
-
Test antagonist (unlabeled this compound or ICI 118,551).
-
Non-specific binding control: A high concentration of a non-selective β-adrenoceptor antagonist (e.g., 10 µM Propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Plate Setup:
-
Total Binding: Wells containing cell membranes and radioligand.
-
Non-specific Binding: Wells containing cell membranes, radioligand, and a high concentration of a non-selective antagonist (e.g., Propranolol).
-
Competition Binding: Wells containing cell membranes, radioligand, and varying concentrations of the test antagonist.
-
-
Incubation:
-
Add a constant amount of cell membrane preparation to each well.
-
Add the appropriate solutions (buffer, non-specific antagonist, or test antagonist) to the designated wells.
-
Add a fixed concentration of the radioligand (typically at a concentration close to its Kd) to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test antagonist.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
This detailed comparison and the accompanying protocols and diagrams provide a solid foundation for researchers to make informed decisions when selecting and utilizing this compound or ICI 118,551 for their studies on the β2-adrenoceptor. The high selectivity of ICI 118,551 makes it the preferred choice for specifically investigating β2-adrenoceptor function, while the high affinity of this compound, particularly its radiolabeled form, is advantageous for binding studies.
References
- 1. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β1 Adrenoceptor antagonistic effects of the supposedly selective β2 adrenoceptor antagonist ICI 118,551 on the positive inotropic effect of adrenaline in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551). | Semantic Scholar [semanticscholar.org]
Validation of Cyanopindolol Binding to Atypical Beta-Adrenoceptors: A Comparative Guide
This guide provides a comprehensive comparison of cyanopindolol's binding and functional activity at atypical beta-adrenoceptors, primarily focusing on the β3-adrenoceptor subtype. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with other key ligands and supported by experimental data.
Ligand Performance Comparison
This compound is a well-established β-adrenoceptor antagonist, widely used in its radiolabeled form, [125I]this compound, for binding studies. While it exhibits high affinity for β1- and β2-adrenoceptors, its interaction with the atypical β3-adrenoceptor is more complex, showing characteristics of both antagonism and partial agonism.[1][2] This guide compares this compound with BRL 37344, a selective β3-adrenoceptor agonist, and SR 59230A, a selective β3-adrenoceptor antagonist, to provide a clearer understanding of its pharmacological profile at this receptor subtype.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and its alternatives at the β3-adrenoceptor, compiled from various studies.
Note: The data presented below are from multiple sources and experimental conditions may vary. Direct comparison of absolute values between different studies should be made with caution.
Table 1: Binding Affinity Data for β3-Adrenoceptors
| Compound | Parameter | Species | Tissue/Cell Line | Value | Reference |
| This compound | pA2 | Rabbit | Jejunum | 7.38 (against BRL 37344) | [3] |
| pKB | Rat | Ileum | >7.0 | [4] | |
| pKP | Rat | Colon | 7.6 (against BRL 37344) | [2] | |
| BRL 37344 | pD2 | Rabbit | Jejunum | 7.41 | |
| pD2 | Rat | Colon | 9.1 | ||
| SR 59230A | pA2 | Rabbit | Jejunum | 7.58 (against BRL 37344) | |
| pKB | Rat | Colon | 6.9-7.5 |
Table 2: Functional Potency Data for β3-Adrenoceptors
| Compound | Parameter | Assay | Species | Tissue/Cell Line | Value | Reference |
| This compound | pD2 (partial agonist) | Relaxation | Rat | Colon | 7.0 | |
| BRL 37344 | pD2 | Relaxation | Rabbit | Jejunum | 7.41 | |
| pEC50 | cAMP Accumulation | Rat | Adipocytes | 7.1 | ||
| SR 59230A | pA2 | Relaxation | Human | Colon | 8.31 (against Isoprenaline) |
Experimental Protocols
Radioligand Binding Assay ([125I]this compound)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the β3-adrenoceptor using [125I]this compound.
Materials:
-
Membrane Preparation: Tissues or cells expressing β3-adrenoceptors.
-
Radioligand: [125I]Iodothis compound ([125I]ICYP).
-
Non-specific Binding Control: Propranolol (100 µM).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or 50 µL of 100 µM propranolol (for non-specific binding).
-
50 µL of various concentrations of the competing test compound.
-
50 µL of [125I]ICYP (at a concentration close to its Kd, typically 20-50 pM).
-
100 µL of membrane preparation (containing 20-50 µg of protein).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta-counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This protocol measures the ability of a test compound to stimulate or inhibit cyclic AMP (cAMP) production via the β3-adrenoceptor.
Materials:
-
Cells: A cell line stably expressing the human β3-adrenoceptor (e.g., HEK293 or CHO cells).
-
Stimulation Buffer: HBSS or DMEM containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Test Compounds: Agonists and antagonists of the β3-adrenoceptor.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the cells to 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
Assay:
-
Remove the culture medium and replace it with 100 µL of stimulation buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes.
-
Add 50 µL of the agonist at various concentrations to the wells.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. For antagonists, determine the IC50 and calculate the Kb using the Schild equation.
Functional Assay: Smooth Muscle Relaxation
This protocol assesses the ability of a compound to induce relaxation in a smooth muscle tissue preparation that expresses β3-adrenoceptors.
Materials:
-
Tissue: Isolated strips of smooth muscle (e.g., rat colon, rabbit jejunum).
-
Organ Bath: A temperature-controlled organ bath with an isometric force transducer.
-
Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂.
-
Contractile Agent: E.g., Carbachol or KCl.
-
Test Compounds: Agonists and antagonists of the β3-adrenoceptor.
Procedure:
-
Tissue Preparation: Dissect smooth muscle strips and mount them in the organ bath containing PSS at 37°C. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Contraction: Induce a stable contraction with a contractile agent (e.g., 1 µM carbachol).
-
Relaxation Response: Once a stable contraction is achieved, add the test agonist cumulatively to the organ bath, allowing the tissue to reach a steady-state response at each concentration.
-
Antagonist Studies: To determine the affinity of an antagonist, pre-incubate the tissue with the antagonist for 30-60 minutes before adding the contractile agent and then the agonist.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction. Plot the percent relaxation against the agonist concentration to determine the EC50. For antagonists, construct a Schild plot to determine the pA₂ value.
Signaling Pathways and Experimental Workflows
β3-Adrenoceptor Signaling Pathway
The canonical signaling pathway for the β3-adrenoceptor involves coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to downstream cellular effects. However, evidence also suggests coupling to an inhibitory G-protein (Gi) and alternative signaling through cGMP.
Caption: β3-Adrenoceptor signaling pathways.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a radioligand binding assay.
Caption: Radioligand binding assay workflow.
Experimental Workflow: Functional Assay (cAMP Accumulation)
This diagram outlines the workflow for a typical cAMP accumulation functional assay.
Caption: cAMP accumulation assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences between the third cardiac beta-adrenoceptor and the colonic beta 3-adrenoceptor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the atypical beta-adrenoceptor in rabbit isolated jejunum using BRL 37344, this compound and SR 59230A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of β-adrenoceptor mediated smooth muscle relaxation and the detection of mRNA for β1-, β2- and β3-adrenoceptors in rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Antagonist Affinity of Cyanopindolol: A Comparative Guide Using Schild Analysis
For researchers, scientists, and professionals in drug development, accurately quantifying the affinity of a receptor antagonist is a cornerstone of pharmacological profiling. Schild analysis remains a fundamental and robust method for determining the dissociation constant (Kb) of a competitive antagonist, expressed as a pA2 value. This guide provides a comparative overview of the antagonist affinity of cyanopindolol, a notable β-adrenergic antagonist, alongside other well-characterized antagonists, supported by experimental data and detailed protocols.
This compound is recognized as a high-affinity antagonist at β-adrenergic receptors and also exhibits affinity for the 5-HT1A receptor[1]. Its iodinated form, iodothis compound, is a widely used radioligand in receptor binding assays due to its high affinity[2]. While binding assays provide valuable information on the dissociation constant (Kd), functional assays evaluated by Schild analysis offer a measure of antagonist potency in a physiological context.
Comparative Affinity of β-Adrenergic Antagonists
The affinity of this compound and its analogs has been characterized, particularly at the β3-adrenoceptor, where it has been shown to be a potent antagonist[3][4]. For a comprehensive comparison, this guide includes the pA2 and pKb values for this compound alongside the well-established β-blockers propranolol and the β2-selective antagonist ICI 118,551. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. For a competitive antagonist, the pA2 value is theoretically equal to the pKb (the negative logarithm of the equilibrium dissociation constant).
| Antagonist | Receptor Subtype | Agonist | Preparation | pA2/pKb Value |
| This compound | β3-Adrenoceptor | (-)-Isoprenaline | Rat Ileum | pKb: Not explicitly stated, but identified as a potent antagonist[3] |
| Propranolol | β1-Adrenoceptor | Isoprenaline | Guinea Pig Atria | pA2: 8.30 |
| β2-Adrenoceptor | Fenoterol | Guinea Pig Trachea | pA2: 8.64 | |
| ICI 118,551 | β1-Adrenoceptor | Isoprenaline | Guinea Pig Atria | pA2: 7.17 |
| β2-Adrenoceptor | Isoprenaline | Guinea Pig Uterus | pA2: 9.26 |
Note: The provided data for this compound is primarily for the β3-adrenoceptor. While it is known to be a potent β1-adrenoceptor antagonist, specific pA2 values from functional Schild analysis at β1 and β2 receptors are not as readily available in the public domain as for propranolol and ICI 118,551. The pKb values are derived from functional antagonism studies and are comparable to pA2 values for competitive antagonists.
Principles of Schild Analysis
Schild analysis is a powerful tool in pharmacology for characterizing the interaction between an agonist and a competitive antagonist. The analysis involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response.
The degree of this shift is quantified by the dose ratio (r), which is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the concentration required for the same response in its absence. The Schild equation describes the relationship between the dose ratio and the antagonist concentration ([B]):
log(r - 1) = log[B] - log(Kb)
A Schild plot of log(r-1) against log[B] for a competitive antagonist yields a straight line with a slope of unity. The x-intercept of this line is equal to the pA2 value.
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate determination of antagonist affinity. The following is a representative protocol for performing a Schild analysis to determine the pA2 value of a β-adrenergic antagonist like this compound.
Protocol: Schild Analysis of a β-Adrenergic Antagonist in Isolated Guinea Pig Atria (β1-Adrenoceptor)
1. Tissue Preparation:
-
Euthanize a guinea pig by a humane method approved by the institutional animal care and use committee.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Dissect the atria from the ventricles. The spontaneously beating right atrium can be used to assess chronotropic effects.
-
Suspend the atrial preparation in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the tissue to an isometric force transducer to record the rate of contraction.
-
Allow the preparation to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washing every 15 minutes.
2. Agonist Concentration-Response Curve (Control):
-
After the equilibration period, generate a cumulative concentration-response curve for a β-adrenergic agonist such as isoprenaline.
-
Start with a low concentration of isoprenaline (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.
-
Record the increase in atrial rate at each concentration.
-
Wash the tissue extensively to return to the baseline rate.
3. Antagonist Incubation and Subsequent Agonist Curves:
-
Introduce a fixed concentration of the antagonist (e.g., this compound, 1 nM) into the organ bath and allow it to incubate for a predetermined equilibration period (e.g., 30-60 minutes). This time should be sufficient for the antagonist to reach equilibrium with the receptors.
-
Following incubation, repeat the cumulative concentration-response curve for isoprenaline in the presence of the antagonist.
-
Wash the tissue thoroughly and allow it to recover to baseline.
-
Repeat the procedure with at least two other increasing concentrations of the antagonist (e.g., 10 nM and 100 nM).
4. Data Analysis:
-
For each concentration of the antagonist, calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) of the isoprenaline concentration-response curve.
-
Determine the dose ratio (r) for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from 1.
-
The pA2 value is the x-intercept of the regression line.
Visualizing the Concepts
To better illustrate the principles and workflows described, the following diagrams are provided.
Caption: Competitive antagonism at a β-adrenergic receptor.
Caption: Experimental workflow for Schild analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of this compound analogues active at the beta 3-adrenoceptor in rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of this compound analogues active at the β3‐adrenoceptor in rat ileum | Semantic Scholar [semanticscholar.org]
Scrutinizing Ligand Binding: A Comparative Guide to Scatchard Analysis of Cyanopindolol Binding Data
For researchers, scientists, and drug development professionals, understanding the intricacies of ligand-receptor interactions is paramount. This guide provides a comprehensive comparison of Scatchard analysis with alternative methods for evaluating Cyanopindolol binding data, supported by experimental protocols and quantitative comparisons.
This compound, particularly in its radiolabeled form ¹²⁵I-cyanopindolol (ICYP), is a high-affinity antagonist widely used for characterizing beta-adrenergic and serotonergic 5-HT1B receptors. The analysis of its binding data is crucial for determining key parameters such as receptor density (Bmax) and ligand affinity (Kd). Scatchard analysis has historically been a cornerstone for such evaluations. However, the emergence of more sophisticated analytical techniques necessitates a comparative understanding of their respective strengths and limitations.
Quantitative Comparison of Analytical Methods
The choice of analytical method can significantly impact the interpretation of binding data. While Scatchard analysis provides a linear representation, it can be susceptible to distortion of experimental error. Modern nonlinear regression methods are now often favored for their direct fitting of binding isotherms and more robust statistical analysis.
| Parameter | Scatchard Analysis | Nonlinear Regression (One-Site Model) | Nonlinear Regression (Two-Site Model) |
| Primary Output | Linear plot of Bound/Free vs. Bound ligand | Direct fit of binding isotherm | Direct fit of binding isotherm to a two-site model |
| Data Transformation | Yes (linearization) | No | No |
| Error Distribution | Can be distorted | Assumes uniform error variance | Assumes uniform error variance |
| Key Findings | Provides estimates of Kd and Bmax from the slope and x-intercept, respectively. | Provides estimates of Kd and Bmax with confidence intervals. | Provides estimates of Kd1, Bmax1, Kd2, and Bmax2 for high and low affinity sites. |
| Common Observations with ICYP | Curvilinear plots are often observed, suggesting multiple binding sites or cooperativity.[1] | May provide a poor fit if multiple binding sites are present. | Often provides a better fit for ICYP binding data, reflecting interactions with multiple receptor subtypes or affinity states.[2] |
Experimental Protocol: Radioligand Binding Assay with ¹²⁵I-Cyanopindolol
A typical competitive radioligand binding assay using ¹²⁵I-cyanopindolol is performed to determine the affinity of a competing unlabeled ligand.
Materials:
-
¹²⁵I-cyanopindolol (Radioligand)
-
Unlabeled this compound or other competing ligands
-
Membrane preparation containing the target receptor (e.g., from rat brain tissue or cultured cells)
-
Assay buffer (e.g., Tris-HCl with physiological salts)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, a constant concentration of ¹²⁵I-cyanopindolol and a fixed amount of membrane preparation are incubated with increasing concentrations of the unlabeled competing ligand.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed rapidly with ice-cold assay buffer to remove non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound ¹²⁵I-cyanopindolol, is measured using a gamma or scintillation counter.
-
Data Analysis: The data, consisting of the concentration of the competing ligand and the corresponding amount of bound radioligand, are then analyzed using methods such as Scatchard analysis or nonlinear regression to determine the IC50 of the competitor, which can then be used to calculate its Ki (inhibitory constant).
Visualizing the Workflow and Analytical Relationships
To better understand the experimental and analytical processes, the following diagrams illustrate the workflow of a competitive binding assay and the relationship between different data analysis methods.
References
- 1. Binding of 125I-cyanopindolol to beta-1-adrenoceptors in a high and low affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three binding sites of 125I-iodothis compound, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cyanopindolol and CGP 12177 for β-Adrenoceptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyanopindolol and CGP 12177, two widely used ligands in β-adrenoceptor research. It aims to assist researchers in selecting the appropriate tool for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Introduction to this compound and CGP 12177
This compound is a synthetic compound related to pindolol, known primarily as a high-affinity β-adrenoceptor antagonist.[1][2] Its iodinated form, [¹²⁵I]iodothis compound ([¹²⁵I]CYP), is a commonly used radioligand for quantifying β-adrenoceptors due to its high specific activity and affinity.[3] this compound has also been reported to act as a 5-HT₁ₐ receptor antagonist.[1][2]
CGP 12177 is another critical tool in β-adrenoceptor pharmacology, characterized as a hydrophilic β-adrenoceptor antagonist. However, it exhibits unique properties, including partial agonism at β₃-adrenoceptors and at a low-affinity state of the β₁-adrenoceptor. Its hydrophilic nature makes it particularly useful for studying cell surface receptors on intact cells, as it does not readily cross the plasma membrane.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki), antagonist potencies (pA₂/pKb), and functional potencies (pED₅₀) of this compound and CGP 12177 for different β-adrenoceptor subtypes. These values have been compiled from various studies to provide a comparative overview.
Table 1: Binding Affinities (Ki) of this compound and CGP 12177 for β-Adrenoceptor Subtypes
| Ligand | Receptor Subtype | Ki (nM) | Test System | Reference |
| This compound | β₁ | ~0.03-0.04 | Guinea pig left ventricle | |
| β₂ | ~0.03-0.04 | Guinea pig lung | ||
| β₃ | Potent antagonist | Rat ileum | ||
| CGP 12177 | β₁ | 0.9 | Recombinant human receptors | |
| β₂ | 4 | Recombinant human receptors | ||
| β₃ | 88 | Recombinant human receptors |
Table 2: Antagonist and Functional Potencies of this compound and CGP 12177
| Ligand | Parameter | Receptor Subtype | Value | Test System | Reference |
| This compound | pA₂ | β₁ | 9.5 | Pithed rat (vs. prenalterol) | |
| pED₅₀ (positive chronotropic effect) | Atypical β-adrenoceptor | 7.2 | Pithed rat | ||
| CGP 12177 | pA₂ | β₁ | 9.6 | Pithed rat (vs. prenalterol) | |
| pED₅₀ (positive chronotropic effect) | Atypical β-adrenoceptor | 8.3 | Pithed rat | ||
| log K₉ (antagonism of salbutamol-induced cAMP response) | β₂ | -9.57 ± 0.15 | CHO-K1 cells expressing human β₂-AR | ||
| log EC₅₀ (cAMP accumulation) | β₂ | -8.90 ± 0.06 | CHO-K1 cells expressing human β₂-AR |
Signaling Pathways
β-adrenoceptors primarily signal through G proteins to regulate the activity of adenylyl cyclase and subsequent intracellular cyclic AMP (cAMP) levels. The β₁-adrenoceptor predominantly couples to the stimulatory G protein (Gs), leading to cAMP production. The β₂-adrenoceptor exhibits dual coupling, interacting with both Gs to stimulate and the inhibitory G protein (Gi) to inhibit adenylyl cyclase, allowing for more complex and nuanced signaling regulation.
Figure 1: Canonical β-Adrenoceptor Gs Signaling Pathway.
References
- 1. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]
- 2. Crystal Structure of the β2Adrenergic Receptor-Gs protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+/-)[125Iodo] this compound, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cyanopindolol Analogs at the Beta 3-Adrenoceptor: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of cyanopindolol and its analogs at the beta 3-adrenoceptor. The information is supported by experimental data to facilitate informed decisions in drug discovery and development projects.
This compound, a known beta-adrenoceptor antagonist, and its derivatives have been investigated for their activity at the beta 3-adrenoceptor, a key target in conditions like obesity and overactive bladder. Understanding the structure-activity relationship and the efficacy of these analogs is crucial for developing novel and selective therapeutic agents. This guide summarizes the antagonist potency and partial agonist activity of fourteen such compounds, based on studies conducted on rat ileal preparations where beta 1 and beta 2-adrenoceptors were pharmacologically blocked.
Quantitative Comparison of this compound Analogs
The antagonist potency (pKb) and partial agonist activity (pseudo-pD2) of this compound and thirteen of its analogs were evaluated against the non-selective beta-agonist (-)-isoprenaline and the beta 3-selective agonist BRL 37344 in rat ileum. The pKb value represents the negative logarithm of the antagonist's dissociation constant, with a higher value indicating greater antagonist potency. The pseudo-pD2 value is the negative logarithm of the concentration of an agonist that produces 50% of its own maximum response, indicating its potency as a partial agonist.
The data reveals that this compound and iodothis compound are the most potent antagonists against (-)-isoprenaline.[1] Several analogs also exhibit partial agonist activity at higher concentrations.[1]
| Compound | pKb vs (-)-isoprenaline | pKb vs BRL 37344 | pseudo-pD2 |
| This compound (CYP) | 8.3 | 7.8 | 5.3 |
| Iodothis compound | 8.2 | 7.9 | 6.2 |
| Pindolol | 7.0 | - | < 5.0 |
| Iodopindolol | 7.0 | - | 5.8 |
| N-tert-butyl-cyanopindolol | 7.9 | 7.5 | 5.4 |
| N-isopropyl-cyanopindolol | 7.5 | - | 5.2 |
| N-sec-butyl-cyanopindolol | 7.4 | - | 5.1 |
| N-isobutyl-cyanopindolol | 7.3 | - | < 5.0 |
| N-n-butyl-cyanopindolol | 7.2 | - | < 5.0 |
| N-cyclohexyl-cyanopindolol | 6.8 | - | < 5.0 |
| N-benzyl-cyanopindolol | 6.7 | - | < 5.0 |
| Descyano-cyanopindolol | 6.5 | - | < 5.0 |
| Cyano-pindolol-5-carboxylic acid | 6.2 | - | < 5.0 |
| Hydroxy-cyanopindolol | 6.0 | - | < 5.0 |
Experimental Protocols
The evaluation of the this compound analogs was conducted using a functional assay on isolated rat ileum, a tissue known to express beta 3-adrenoceptors that mediate smooth muscle relaxation.
Tissue Preparation and Mounting: Male Wistar rats were euthanized, and a segment of the distal ileum was excised and placed in Krebs-Ringer solution. The longitudinal muscle was stripped from the underlying circular muscle and mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
Pharmacological Blockade of Beta 1 and Beta 2-Adrenoceptors: To isolate the effects on the beta 3-adrenoceptor, the experiments were performed in the presence of antagonists for beta 1 (CGP 20712A) and beta 2 (ICI 118,551) adrenoceptors.
Determination of Antagonist Potency (pKb): Concentration-response curves to the agonist ((-)-isoprenaline or BRL 37344) were constructed in the absence and presence of increasing concentrations of the this compound analog. The pKb was calculated using the Schild equation.
Determination of Partial Agonist Activity (pseudo-pD2): Cumulative concentration-response curves were constructed for each analog alone to assess its ability to induce relaxation. The pseudo-pD2 value was calculated as the negative logarithm of the concentration that produced 50% of the maximum relaxation induced by the analog itself.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the beta 3-adrenoceptor and the general experimental workflow for assessing the efficacy of the this compound analogs.
Caption: Beta 3-adrenoceptor signaling cascade.
Caption: Experimental workflow for efficacy testing.
References
A Comparative Guide to N-Bromoacetyl-amino-cyanopindolol and Alternative Affinity Labels for Beta-Adrenergic Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Bromoacetyl-amino-cyanopindolol (BAM-CYP), a potent affinity label for beta-adrenergic receptors, with other commonly used irreversible antagonists. This document outlines the performance characteristics, experimental protocols, and underlying mechanisms of these valuable tools in receptor research.
Introduction to Affinity Labeling of Beta-Adrenergic Receptors
Affinity labeling is a powerful technique used to identify and characterize receptor proteins. It involves the use of a ligand that binds specifically and covalently to the receptor, allowing for its isolation and study. Bromoacetylated derivatives of high-affinity beta-blockers are prominent examples of such tools, enabling researchers to investigate receptor structure, function, and regulation.
N-Bromoacetyl-amino-cyanopindolol (BAM-CYP) is a derivative of the high-affinity beta-adrenergic antagonist cyanopindolol. It has been shown to be a highly potent and irreversible blocker of beta-adrenergic receptors.[1][2] This guide will compare BAM-CYP with other bromoacetylated affinity labels, namely a bromoacetylated analogue of this compound (Br-CYP), bromoacetylalprenololmenthane (BAAM), and para-(bromoacetamidyl)benzylcarazolol (pBABC).
Comparative Performance of Affinity Labels
The selection of an appropriate affinity label depends on several factors, including binding affinity, specificity, and the nature of the covalent linkage formed. The following table summarizes the key quantitative data for BAM-CYP and its alternatives. It is important to note that these values were determined in different experimental systems and should be considered in that context.
| Affinity Label | Ligand Class | Apparent Dissociation Constant (Kd) / IC50 / EC50 | Target Receptor/Tissue | Key Findings |
| N-Bromoacetyl-amino-cyanopindolol (BAM-CYP) | Pindolol Derivative | 44 ± 7 pM (Kd) | Turkey Erythrocyte Membranes | Irreversibly blocks receptor binding and activation of adenylate cyclase; labels a non-protein (lipid) component associated with the receptor.[1][2] |
| Bromoacetylated this compound (Br-CYP) | Pindolol Derivative | Nanomolar range (IC50) | Rat Heart, Lung, Brain, and Red Blood Cell Membranes | Markedly reduces the concentration of functional beta-adrenoceptors after preincubation and washing.[3] |
| Bromoacetylalprenololmenthane (BAAM) | Alprenolol Derivative | Competitive inhibition with KI values of 0.006 to 0.03 µM | Rat Cerebellum and Cerebral Cortex Membranes | Competitively inhibits radioligand binding. |
| para-(Bromoacetamidyl)benzylcarazolol (pBABC) | Carazolol Derivative | 400-900 pM (EC50) | Mammalian and Nonmammalian Beta-Adrenergic Receptors | Extremely potent; reduces the number of beta-adrenergic receptors without changing the affinity of remaining sites. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of affinity labels. Below are generalized protocols for key experiments.
Synthesis of N-Bromoacetyl-amino-cyanopindolol (BAM-CYP)
Beta-Adrenergic Receptor Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of a competitive ligand.
Materials:
-
Membrane preparation containing beta-adrenergic receptors
-
Radioligand (e.g., [¹²⁵I]iodothis compound)
-
Unlabeled competitor ligand (the affinity label being tested)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can be converted to a Ki value (an estimate of the Kd).
Receptor Inactivation Protocol
This protocol is used to assess the irreversible nature of the affinity label.
Procedure:
-
Pre-incubate the membrane preparation with the affinity label for a defined period.
-
Extensively wash the membranes to remove any unbound ligand. This is a critical step to ensure that any observed effect is due to covalent binding.
-
Resuspend the washed membranes in fresh buffer.
-
Perform a radioligand binding assay (as described above) to determine the number of remaining functional receptors (Bmax). A significant reduction in Bmax compared to control (membranes incubated without the affinity label) indicates irreversible inactivation.
-
To determine the rate of inactivation (k_obs), the binding assay can be performed at different pre-incubation times with the affinity label.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for characterizing an affinity label.
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Experimental workflow for affinity label characterization.
Discussion and Conclusion
N-Bromoacetyl-amino-cyanopindolol stands out as a particularly potent affinity label for beta-adrenergic receptors, exhibiting a picomolar dissociation constant. A unique and critical finding is that BAM-CYP appears to covalently label a non-protein component, likely a lipid, that is tightly associated with the receptor. This is in contrast to other affinity labels which are generally assumed to directly modify the receptor protein. This finding has significant implications for understanding the microenvironment of the receptor and its interaction with the cell membrane. The stereospecificity of this labeling, being preventable by l-propranolol but not d-propranolol, further underscores its specific interaction within the receptor's binding pocket vicinity.
In comparison, other bromoacetylated derivatives like Br-CYP and pBABC also demonstrate high potency and irreversible blockade of beta-adrenergic receptors. BAAM, while an effective competitive inhibitor, provides another tool for probing the receptor. The choice of affinity label will ultimately depend on the specific research question. For studies aiming to specifically label the receptor protein, pBABC might be a more suitable choice. However, for investigating the role of the lipid microenvironment in receptor function, BAM-CYP offers a unique and powerful approach.
The data presented in this guide, compiled from various studies, provides a foundation for researchers to select the most appropriate affinity label for their experimental needs. The detailed protocols and workflow diagrams serve as a practical resource for the design and execution of experiments aimed at characterizing beta-adrenergic receptors. Further direct comparative studies under identical conditions would be invaluable for a more definitive ranking of the performance of these important pharmacological tools.
References
- 1. N-Bromoacetyl-amino-cyanopindolol: a highly potent beta-adrenergic affinity label blocks irreversibly a non-protein component tightly associated with the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Bromoacetyl-amino-cyanopindolol: a highly potent beta-adrenergic affinity label blocks irreversibly a non-protein component tightly associated with the receptor. | Semantic Scholar [semanticscholar.org]
- 3. A bromoacetylated analogue of this compound: an irreversible antagonist at rat beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cyanopindolol
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Cyanopindolol, a β-adrenergic and 5-HT1A/1B receptor antagonist used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
I. Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS). The SDS provides comprehensive information on physical and chemical properties, hazards, and protective measures.
Key Hazards:
-
Environmental Hazards: As a bioactive molecule, improper disposal can pose risks to aquatic life and ecosystems.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Body Protection: A laboratory coat is required.
II. Quantitative Data Summary for Disposal Considerations
The following table summarizes key quantitative and qualitative information relevant to the safe disposal of this compound.
| Parameter | Value/Information | Citation/Source |
| Chemical Formula | C₁₆H₂₁N₃O₂ | [1] |
| Molar Mass | 287.36 g/mol | [1] |
| CAS Number | 69906-85-0 | [2] |
| Solubility | Soluble in DMSO. | [2] |
| Storage | Store at room temperature for short term. For long-term storage of stock solutions, -20°C for up to one month or -80°C for up to six months is recommended. | [3] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal facility. | General |
III. Step-by-Step Disposal Protocol
This protocol outlines the approved procedure for the disposal of pure this compound and contaminated labware.
1. Waste Segregation:
-
Place all solid this compound waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), into a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., unused solutions) should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of accumulation and the name of the generating laboratory and principal investigator.
3. Storage of Waste:
-
Store waste containers in a designated, secure secondary containment area within the laboratory.
-
Ensure the storage area is away from drains and incompatible chemicals.
4. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow and Disposal Pathway Visualization
The following diagrams illustrate the logical flow of operations for handling and disposing of this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
This document is intended as a guide. Always consult your institution's specific safety and disposal protocols. Your EHS office is the primary resource for any questions or concerns regarding chemical waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
